PT2399
Description
Properties
IUPAC Name |
3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2[C@@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PT2399, a Selective HIF-2α Inhibitor
Executive Summary: Hypoxia-inducible factor-2α (HIF-2α) is a critical transcription factor often implicated in cancer progression, particularly in clear cell renal cell carcinoma (ccRCC), where its stabilization due to von Hippel-Lindau (VHL) tumor suppressor inactivation drives oncogenesis.[1][2] Historically considered an "undruggable" target, the development of first-in-class small molecule inhibitors has marked a significant therapeutic advancement. PT2399 is a potent and selective antagonist of HIF-2α that operates through a novel, allosteric mechanism.[1][3] It directly binds to an internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[4][5] This binding event prevents the crucial heterodimerization of HIF-2α with its partner, the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[4][6] By blocking the formation of the functional HIF-2α/ARNT transcriptional complex, this compound prevents its binding to hypoxia response elements (HREs) on DNA, leading to the targeted downregulation of key oncogenes involved in angiogenesis, cell proliferation, and metabolism.[4][7][8]
The HIF-2α Signaling Pathway in Oncology
Under normal oxygen conditions (normoxia), the HIF-α subunits are tightly regulated. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-2α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-2α for constant proteasomal degradation.[9]
In pathological conditions such as the hypoxic core of a solid tumor or in cancers with VHL gene inactivation (a hallmark of ccRCC), this degradation process is halted.[1][2][10] HIF-2α protein stabilizes, accumulates in the cytoplasm, and translocates to the nucleus.[9] There, it dimerizes with its constitutive partner ARNT to form the active HIF-2 transcription factor.[7][8] This complex then binds to HREs in the promoter regions of a multitude of target genes, activating their transcription.[7] These target genes, including Vascular Endothelial Growth Factor (VEGF), Erythropoietin (EPO), and Cyclin D1 (CCND1), are critical drivers of tumor angiogenesis, erythropoiesis, metabolic reprogramming, and cell cycle progression, promoting aggressive tumor phenotypes.[7][10][11]
Core Mechanism of Action of this compound
This compound functions as a direct, on-target inhibitor of HIF-2α. Its mechanism is not based on preventing HIF-2α stabilization but rather on incapacitating the stabilized protein.
-
Direct Binding to the HIF-2α PAS-B Domain: The HIF-2α protein contains a large, internal, hydrophobic cavity within its PAS-B domain.[5][12] this compound was identified through structure-based design to specifically fit into this pocket.[13] This direct binding is the foundational step of its inhibitory action.
-
Allosteric Inhibition of HIF-2α/ARNT Dimerization: The binding of this compound within the PAS-B cavity induces conformational changes in the HIF-2α protein.[12] This allosterically disrupts the protein-protein interface required for heterodimerization with ARNT.[4][12] By locking HIF-2α in a conformation unfavorable for binding its partner, this compound effectively prevents the formation of the active transcriptional complex.[4][13]
-
Downstream Transcriptional Repression: Without the ability to form a dimer with ARNT, HIF-2α cannot bind to HREs on the DNA.[4] This abrogation of DNA binding leads to a potent and selective shutdown of HIF-2α-mediated gene transcription.[3][4] Consequently, the production of pro-tumorigenic proteins like VEGF is significantly reduced.[13] Notably, this compound is highly selective and does not suppress target genes specific to the homologous HIF-1α isoform, such as BNIP3.[3][4]
Quantitative Efficacy and Specificity
The potency and specificity of this compound have been characterized through various biochemical and cell-based assays. The data underscores its effectiveness as a targeted therapeutic agent.
| Parameter | Value | Method | Reference(s) |
| IC₅₀ | 6 nM | Biochemical Assay | [3] |
| Binding Affinity (Kd) | 42.5 nM | Isothermal Titration Calorimetry | [5] |
| In Vitro Efficacy | 0.2–2 µM | Inhibits soft agar growth of 786-O cells | [3] |
| In Vivo Efficacy | 100 mg/kg (p.o., BID) | Inhibits tumor growth in mouse models | [3] |
| Tumor Suppression | 56% (10 of 18) | Patient-derived xenograft (PDX) models | [2][13] |
| VEGF Suppression | 93% reduction | Circulating human VEGF in PDX models | [13] |
| Off-Target Toxicity | Observed at 20 µM | Proliferation assays in HIF-2α −/− cells | [3][4] |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on several key experimental protocols.
-
Objective: To determine if this compound disrupts the physical interaction between HIF-2α and ARNT proteins in cells.
-
Principle: An antibody specific to one protein of the complex (e.g., ARNT) is used to pull it out of a cell lysate. If the partner protein (HIF-2α) is still bound, it will be pulled down as well and can be detected by Western blotting. A reduction of the co-precipitated partner in drug-treated samples indicates disruption of the complex.[12][13]
-
Generalized Protocol:
-
Cell Culture & Treatment: Culture VHL-deficient ccRCC cells (e.g., 786-O) and treat with either DMSO (vehicle) or this compound for a specified duration.
-
Lysis: Harvest cells and prepare nuclear or whole-cell extracts using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the lysate with an anti-ARNT antibody. Then, add Protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against both HIF-2α and ARNT to detect their presence.
-
-
Objective: To quantify the mRNA levels of HIF-2α target genes following treatment with this compound.
-
Principle: This technique measures the amount of a specific mRNA transcript in a sample. A decrease in the mRNA levels of genes like VEGFA or EPO in drug-treated cells confirms that the inhibition of the HIF-2α/ARNT complex leads to downstream transcriptional repression.[4]
-
Generalized Protocol:
-
Cell Culture & Treatment: Treat cells as described for Co-IP.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring the workspace is RNase-free.[14]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up qPCR reactions using the cDNA, primers specific for HIF-2 target genes (e.g., VEGFA, CCND1) and a housekeeping gene (ACTB, GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification curves to determine the relative expression of target genes, normalized to the housekeeping gene, comparing this compound-treated samples to controls.
-
-
Objective: To directly measure the binding thermodynamics, including the dissociation constant (Kd), of this compound to the purified HIF-2α PAS-B domain.[4]
-
Principle: ITC measures the heat change that occurs when two molecules interact. A solution of this compound is titrated into a solution containing the HIF-2α PAS-B protein, and the minute heat changes are measured to calculate the binding affinity and stoichiometry.
Mechanisms of Acquired Resistance
Prolonged treatment with this compound can lead to the development of on-target resistance.[13] Studies in preclinical models have identified specific mutations that allow the HIF-2 complex to evade inhibition.
-
Binding Site Mutations in HIF-2α: Mutations can arise directly within the PAS-B binding pocket of HIF-2α. For example, a G323E mutation introduces a bulky glutamic acid residue that sterically occludes this compound from binding, rendering the drug ineffective.[15] Similarly, the S304M (human) or S305M (mouse) mutation can attenuate ligand binding.[5][16]
-
Second-Site Suppressor Mutations in ARNT: More unexpectedly, mutations can occur in the partner protein, ARNT. A mutation such as F446L in ARNT, located at the dimerization interface, can strengthen the HIF-2α/ARNT interaction.[15] This enhanced binding affinity can overcome the destabilizing effect of this compound, preserving the dimer and allowing transcription to proceed even when the drug is bound to HIF-2α.[2][13]
Conclusion
The HIF-2α inhibitor this compound exemplifies a successful structure-based drug design approach targeting a previously intractable transcription factor. Its mechanism of action is precise: it allosterically prevents the formation of the functional HIF-2α/ARNT heterodimer by binding directly to a unique cavity in the HIF-2α PAS-B domain. This leads to the selective inhibition of HIF-2α target gene transcription, which in turn causes tumor regression in preclinical models of VHL-defective cancers.[1][4] The characterization of its mechanism and the subsequent identification of on-target resistance mutations provide a comprehensive blueprint for the development of next-generation HIF-2α inhibitors and for biomarker-driven strategies in the clinical setting.
References
- 1. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]
- 10. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Structure-Activity Relationship of PT2399: A Technical Guide to a Novel HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of PT2399, a potent and selective inhibitor of the hypoxia-inducible factor 2α (HIF-2α). This compound and its analogs represent a significant advancement in the development of targeted therapies for clear cell renal cell carcinoma (ccRCC) and other HIF-2α-driven diseases. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure and Pharmacological Activity
This compound is a small molecule antagonist that disrupts the heterodimerization of HIF-2α with its partner, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption prevents the transcriptional activation of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis. The core scaffold of this compound is a substituted indane ring system, which has been systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the structure-activity relationship for a series of this compound analogs. The data is compiled from the seminal work by Wehn et al. (2018) in the Journal of Medicinal Chemistry, which details the discovery of the clinical candidate PT2385, a close analog of this compound (also referred to as compound 10f in related literature). The primary assay used for determining the potency of these compounds is a HIF-2α driven hypoxia response element (HRE)-dependent luciferase reporter gene assay in 786-O renal cancer cells.
Table 1: Structure-Activity Relationship of the Indane Core Modifications
| Compound | R¹ | R² | R³ | Luciferase EC₅₀ (nM) |
| This compound (10f) | F | H | SO₂Me | 6 |
| PT2385 (10i) | F | F | SO₂Me | 27 |
| Analog 1 | H | H | SO₂Me | 150 |
| Analog 2 | Cl | H | SO₂Me | 25 |
| Analog 3 | F | H | H | >1000 |
| Analog 4 | F | H | Cl | 45 |
| Analog 5 | F | F | H | >1000 |
Data presented is a representative selection to illustrate key SAR trends.
Table 2: Structure-Activity Relationship of the Phenyl Ring Substitutions
| Compound | X | Y | Luciferase EC₅₀ (nM) |
| This compound (10f) | O | CN | 6 |
| Analog 6 | S | CN | 85 |
| Analog 7 | NH | CN | 250 |
| Analog 8 | O | NO₂ | 120 |
| Analog 9 | O | Cl | 300 |
Data presented is a representative selection to illustrate key SAR trends.
Key Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the HIF-2α signaling pathway and the experimental workflow of the luciferase reporter assay used to assess inhibitor potency.
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of this compound inhibition.
Caption: Experimental workflow for the HIF-2α HRE-luciferase reporter gene assay.
Experimental Protocols
HIF-2α Driven HRE-Dependent Luciferase Reporter Gene Assay
This cellular assay is the primary method for quantifying the potency of HIF-2α inhibitors.
1. Cell Line and Reporter Construct:
-
Cell Line: 786-O human renal clear cell carcinoma cells, which are VHL-deficient and constitutively express high levels of HIF-2α.
-
Reporter Construct: A plasmid containing multiple copies of a hypoxia response element (HRE) derived from the vascular endothelial growth factor (VEGF) gene promoter, driving the expression of a firefly luciferase gene. This construct is stably transfected into the 786-O cells.
2. Assay Procedure:
-
Cell Plating: 786-O HRE-luciferase cells are seeded into 96-well or 384-well white, clear-bottom tissue culture plates at a density of 10,000 cells/well.
-
Compound Addition: Test compounds (this compound and its analogs) are serially diluted in DMSO and then further diluted in cell culture medium. The final DMSO concentration in the assay is kept below 0.5%. The compounds are added to the cells to achieve a final concentration range typically from 1 nM to 10 µM.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis and Luminescence Measurement: After incubation, the cell culture medium is removed, and cells are lysed using a commercial luciferase assay lysis buffer. A luciferase substrate solution is then added to each well.
-
Data Acquisition: The luminescence signal is immediately measured using a plate-reading luminometer.
-
Data Analysis: The raw luminescence data is normalized to a vehicle control (DMSO). The EC₅₀ values, representing the concentration of the compound that causes a 50% reduction in luciferase activity, are calculated using a four-parameter logistic fit of the concentration-response curves.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for HIF-2α/ARNT Dimerization
This biochemical assay directly measures the inhibitory effect of compounds on the protein-protein interaction between HIF-2α and ARNT.
1. Reagents:
-
Recombinant human HIF-2α (PAS-B domain) tagged with a donor fluorophore (e.g., Terbium cryptate).
-
Recombinant human ARNT (PAS-B domain) tagged with an acceptor fluorophore (e.g., d2).
-
Test compounds (this compound and its analogs).
-
Assay buffer.
2. Assay Procedure:
-
Reaction Setup: The assay is performed in low-volume 384-well plates. The tagged HIF-2α and ARNT proteins are mixed in the assay buffer.
-
Compound Addition: Test compounds are added to the protein mixture at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore, and after a time delay, measures the emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the HIF-2α/ARNT interaction. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.
This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The provided data and protocols serve as a valuable resource for researchers actively involved in the discovery and development of novel HIF-2α inhibitors. Further detailed information can be found in the primary literature, particularly the work of Wehn et al. (2018) in the Journal of Medicinal Chemistry.
The Core of Inhibition: A Technical Guide to the PT2399 Binding Site on the HIF-2α PAS B Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the selective antagonist PT2399 and the PAS B domain of Hypoxia-Inducible Factor 2α (HIF-2α). The discovery of a unique internal cavity within the HIF-2α PAS B domain has paved the way for the structure-based design of potent and specific inhibitors, representing a significant advancement in targeting transcription factors previously considered "undruggable." this compound emerged as a leading compound from these efforts, directly binding to HIF-2α and disrupting its oncogenic activity. This document details the binding mechanism, quantitative interaction data, key experimental protocols, and the structural basis for its inhibitory action.
The HIF-2α PAS B Domain: A Druggable Pocket
HIF-2 is a heterodimeric transcription factor composed of the oxygen-sensitive HIF-2α subunit and the constitutively expressed ARNT (Aryl hydrocarbon receptor nuclear translocator), also known as HIF-1β subunit.[1][2] Both subunits belong to the basic helix-loop-helix (bHLH)-Per-ARNT-Sim (PAS) family of proteins.[3] The PAS domains are crucial for mediating the dimerization of HIF-2α and ARNT.[3][4]
Structural studies, including NMR spectroscopy and X-ray crystallography, revealed that the C-terminal PAS B domain of HIF-2α possesses a large, buried hydrophobic cavity.[5][6][7] This internal cavity, measuring approximately 290 ų, is an unusual feature found in only a small fraction of proteins and is not present in the highly homologous HIF-1α, providing a basis for inhibitor selectivity.[5][6] The cavity is located near the surface where HIF-2α interacts with ARNT, making it an ideal target for small molecules designed to allosterically disrupt this critical protein-protein interaction.[7]
Mechanism of Action: Allosteric Disruption of Dimerization
This compound exerts its inhibitory effect by directly binding within this internal cavity of the HIF-2α PAS B domain.[8][9][10] This binding event is not a passive occupation but induces a conformational change in the PAS B domain.[11] The structural perturbation alters the adjacent β-sheet, which constitutes the primary interface for binding to the ARNT PAS B domain.[3][7]
By distorting this binding surface, this compound effectively cripples the ability of HIF-2α to form a stable and functional heterodimer with ARNT.[8][10][12][13] Without this dimerization, the HIF-2 complex cannot bind to Hypoxia Response Elements (HREs) in the DNA, thereby preventing the transcription of its target genes, which are implicated in tumor growth, angiogenesis, and metastasis, such as VEGF.[1][14][15] Molecular dynamics simulations have further confirmed that the binding of this compound disrupts crucial hydrogen bonds and hydrophobic interactions at the interface between the two subunits.[9][12]
Quantitative Binding and Activity Data
The interaction between this compound and HIF-2α has been quantified using various biochemical and biophysical assays. These values underscore the potency and specificity of the inhibitor.
| Parameter | Value | Method | Target | Reference |
| IC₅₀ | 6 nM | Biochemical Assay | HIF-2α | [8][13] |
| K_d_ | 42.5 nM | Not Specified | HIF-2α PAS B | [16] |
Resistance Mutations
Prolonged treatment with this compound can lead to acquired resistance through specific mutations within the HIF-2α subunit or its dimerization partner, ARNT.[2][14][17] These mutations validate the inhibitor's on-target activity and provide further insight into the binding interaction.
| Mutation | Location | Effect on this compound Binding | Mechanism of Resistance | Reference |
| G323E | HIF-2α PAS B | Prevents Binding | The bulky glutamate side chain occludes the entrance to the binding cavity, sterically hindering this compound access. | [14][18] |
| S304M (human) / S305M (murine) | HIF-2α PAS B | Attenuates Binding | This "cavity-filling" mutation reduces the volume of the binding pocket, conferring resistance. | [5][16] |
| F446L | ARNT PAS B | Indirect | A second-site suppressor mutation at the dimer interface that accommodates conformational changes induced by this compound, allowing the drug-bound HIF-2α to still bind ARNT. | [14][18] |
Key Experimental Protocols
The characterization of the this compound-HIF-2α interaction relies on a suite of well-established molecular biology, biochemical, and cell-based techniques.
Recombinant Protein Expression and Purification
-
Objective: To produce a sufficient quantity of pure, folded HIF-2α PAS B domain for structural and biophysical studies.
-
Methodology:
-
Cloning: The DNA sequence encoding the human HIF-2α PAS B domain (e.g., residues 240-350) is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification.[4]
-
Expression: The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). For structural studies using NMR, cells are grown in minimal media supplemented with ¹⁵N ammonium chloride and/or ¹³C-glucose for isotopic labeling.[3]
-
Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Purification: The protein is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve high purity.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-HIF-2α interaction.
-
Methodology:
-
Preparation: Purified HIF-2α PAS B protein is dialyzed extensively against the ITC buffer. This compound is dissolved in the same buffer.
-
Experiment: The protein solution is placed in the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of this compound into the protein solution is performed. The heat released or absorbed upon binding is measured after each injection.
-
Analysis: The resulting data (heat change per injection) is plotted against the molar ratio of ligand to protein. The curve is fitted to a binding model to extract the thermodynamic parameters, including the K_d_.[10]
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate that this compound disrupts the HIF-2α/ARNT heterodimer in a cellular context.
-
Methodology:
-
Cell Treatment: ccRCC cells (e.g., 786-O) are treated with either this compound or a vehicle control (DMSO) for a specified time.[10]
-
Lysis: Cells are harvested and lysed in a non-denaturing buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the binding partners (e.g., anti-ARNT).[10][14] The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the other binding partner (e.g., anti-HIF-2α) to detect its presence in the immunoprecipitated complex. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the dimer.
-
Conclusion
The interaction between this compound and the HIF-2α PAS B domain is a landmark example of successful structure-based drug design against a challenging therapeutic target. By binding to a unique allosteric pocket, this compound potently and specifically disrupts the HIF-2α/ARNT heterodimer, leading to the downregulation of oncogenic pathways. The detailed understanding of this binding site, supported by robust quantitative data and validated by resistance mutations, provides a solid foundation for the development of next-generation HIF-2α inhibitors and informs strategies for biomarker-driven clinical trials. This technical guide serves as a core resource for professionals engaged in the research and development of novel cancer therapeutics targeting the HIF pathway.
References
- 1. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 2. mail.jkcvhl.com [mail.jkcvhl.com]
- 3. Structural basis for PAS domain heterodimerization in the basic helix–loop–helix-PAS transcription factor hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the inhibition mechanism on HIF-2 by inhibitor this compound and 0X3 using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 14. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Modulation of HIF-2α PAS-B domain contributes to physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
PT2399: A Deep Dive into HIF-2α Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PT2399, a first-in-class, potent, and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. We will explore its mechanism of target engagement, the resultant downstream cellular and physiological effects, and the experimental methodologies used to elucidate these processes. This document is intended for professionals in the fields of oncology research, pharmacology, and drug development.
Introduction: The Challenge of Targeting Transcription Factors
Transcription factors have long been considered "undruggable" targets due to their lack of well-defined binding pockets. However, the development of this compound represents a significant breakthrough in this area.[1][2][3] Clear cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer, is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[1][3][4] This genetic event leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, which drives the transcription of genes promoting angiogenesis, cell proliferation, and tumor growth.[2][3][5] this compound was identified through a structure-based design approach as a small molecule that can directly and selectively inhibit HIF-2α, offering a targeted therapeutic strategy for VHL-deficient ccRCC.[1][2][3]
Target Engagement: A Precise Molecular Interaction
This compound's mechanism of action is centered on the direct disruption of the HIF-2α transcription factor complex.
Molecular Mechanism
HIF-2 is a heterodimeric protein composed of the oxygen-sensitive HIF-2α subunit and the constitutively expressed Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2][6][7] This dimerization is essential for the complex to bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.
This compound directly binds to a large internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.[1][8][9] This binding allosterically induces conformational changes that prevent the heterodimerization of HIF-2α with its partner, ARNT.[1][7][8][10] By crippling the formation of the functional HIF-2 transcriptional complex, this compound effectively blocks its ability to bind to DNA and activate gene expression.[1][9]
Binding Affinity and Selectivity
This compound is a potent and highly selective inhibitor of HIF-2α. It demonstrates minimal activity against a wide panel of other receptors, ion channels, and enzymes.[1] Crucially, it does not significantly affect the related HIF-1α subunit, thus avoiding the inhibition of HIF-1α-specific target genes.[1][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (HIF-2α Inhibition) | 6 nM | Biochemical Assay | [8][10] |
| Effective Concentration (Soft Agar Growth Inhibition) | 0.2–2 µM | 786-O ccRCC cells | [1][8][10] |
| Concentration for Off-Target Toxicity | 20 µM | HIF-2α −/− 786-O cells | [1][8][10] |
Table 2: In Vivo Administration and Efficacy
| Parameter | Value | Model | Reference |
| Oral Gavage Dose | 100 mg/kg (every 12 hours) | RCC bearing mice | [8][10] |
| Tumorigenesis Suppression | 56% (10 out of 18 lines) | ccRCC tumorgraft models | [2][3][6] |
Downstream Effects: From Gene Expression to Tumor Regression
The inhibition of HIF-2α by this compound triggers a cascade of downstream effects, leading to potent anti-tumor activity.
Modulation of HIF-2α Target Genes
Upon treatment with this compound, a significant downregulation of HIF-2α target genes is observed in sensitive ccRCC cell lines.[1] These include genes critical for tumor progression:
Conversely, this compound does not suppress HIF-1α-specific targets like BNIP3, highlighting its selectivity.[1][10] Furthermore, this compound treatment can lead to the destabilization of the HIF-2α protein itself.[1]
Cellular Consequences
-
Anchorage-Independent Growth: this compound effectively inhibits the growth of ccRCC cells in soft agar assays, a measure of tumorigenic potential. This effect is on-target, as it is not observed in HIF-2α knockout cells.[1][8]
-
Cell Proliferation: Under standard 2D culture conditions, this compound shows minimal impact on cell proliferation at concentrations that inhibit soft agar growth.[1] However, at high concentrations (e.g., 20 µM), off-target toxicity leading to proliferation inhibition has been noted.[1][8][10]
-
p53 Induction: A modest induction of p53 has been observed following this compound treatment in p53-wildtype cells, suggesting a potential interplay between HIF-2α and p53 pathways.[1]
In Vivo Anti-Tumor Efficacy
In preclinical models, this compound demonstrates significant, on-target anti-tumor activity. It causes tumor regression in orthotopic, primary, and metastatic models of VHL-defective ccRCC.[1][4] Notably, this compound showed greater activity and better tolerability than sunitinib, a standard-of-care tyrosine kinase inhibitor, and was also effective in sunitinib-resistant tumors.[2][3][6] A key pharmacodynamic marker of this compound activity in vivo is the suppression of circulating erythropoietin (EPO), a well-established HIF-2 target.[2][3]
Mechanisms of Sensitivity and Resistance
A critical observation is the variable sensitivity of different VHL-mutant ccRCC cell lines and tumors to this compound.[1][4]
-
Predictive Biomarkers: Sensitive tumors and cell lines tend to have higher basal levels of HIF-2α protein.[1][2][3][13] This suggests that the degree of "HIF-2α dependence" may be a key determinant of response.
-
Acquired Resistance: Prolonged treatment with this compound can lead to acquired resistance.[2][3] Mechanistic studies have identified mutations in the this compound binding site within HIF-2α (e.g., S304M) or second-site suppressor mutations in its dimerization partner ARNT (HIF-1β).[1][2][3] Both types of mutations function by preserving the HIF-2α/ARNT heterodimer even in the presence of the drug.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Co-Immunoprecipitation (Co-IP) for HIF-2α/ARNT Dimerization
Objective: To determine if this compound disrupts the interaction between HIF-2α and ARNT.
-
Cell Culture and Treatment: Culture VHL-deficient ccRCC cells (e.g., 786-O) to 80-90% confluency. Treat cells with DMSO (vehicle control) or specified concentrations of this compound for a designated time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-ARNT antibody overnight at 4°C. Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-2α and ARNT.
-
Analysis: A reduction in the amount of HIF-2α co-immunoprecipitated with ARNT in this compound-treated samples compared to the DMSO control indicates disruption of the heterodimer.[1][2]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To quantify the effect of this compound on the mRNA levels of HIF-2α target genes.
-
Cell Culture and Treatment: Treat ccRCC cells with DMSO or various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[1]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and primers specific for target genes (e.g., VEGFA, CCND1, GLUT1) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and then to the DMSO-treated control.[1]
Soft Agar Colony Formation Assay
Objective: To assess the effect of this compound on anchorage-independent growth.
-
Prepare Base Agar Layer: Mix 1.2% agar with 2X cell culture medium and dispense into 6-well plates. Allow to solidify.
-
Prepare Cell Layer: Resuspend ccRCC cells (e.g., 5,000-10,000 cells/well) in 0.7% low-melting-point agar mixed with 2X medium containing DMSO or this compound at various concentrations.
-
Plating: Carefully layer the cell suspension on top of the solidified base agar layer.
-
Incubation and Feeding: Incubate plates at 37°C in a humidified incubator. Feed the colonies every 3-4 days by adding fresh medium containing DMSO or this compound.
-
Colony Staining and Counting: After 14-21 days, stain the colonies with a solution of crystal violet in methanol. Count the number of colonies using a microscope or imaging software.
-
Analysis: Compare the number and size of colonies in this compound-treated wells to the DMSO control.[1][8]
Visualizations: Pathways and Processes
HIF-2α Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action in VHL-deficient cells.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-IP to test HIF-2α/ARNT disruption.
Logic Diagram: Variable Sensitivity to this compound
Caption: Factors influencing tumor sensitivity to this compound.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Renal Cell Carcinoma with a HIF-2 antagonist [cancer.fr]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 11. life.scnu.edu.cn [life.scnu.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of PT2399 in VHL-Deficient Renal Carcinoma
Executive Summary
Clear cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer, is fundamentally linked to the genetic inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] This genetic event leads to the stabilization and accumulation of Hypoxia-Inducible Factor 2-alpha (HIF-2α), a transcription factor that drives the expression of numerous genes implicated in tumorigenesis, including those involved in angiogenesis, cell proliferation, and survival.[3][4] this compound is a first-in-class, orally bioavailable small molecule that directly and selectively antagonizes HIF-2α.[5][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, key experimental protocols, and the biomarkers influencing cellular response in the context of VHL-deficient renal carcinoma.
The VHL/HIF-2α Signaling Axis in ccRCC
In normal, oxygen-replete (normoxic) cells, the VHL protein (pVHL) is a critical component of an E3 ubiquitin ligase complex. This complex recognizes the alpha subunit of HIFs (HIF-1α and HIF-2α), targeting them for ubiquitination and subsequent proteasomal degradation.[7] In the majority of ccRCC cases, biallelic inactivation of the VHL gene disrupts this process.[2][8] The resulting inability to degrade HIF-2α leads to its constitutive stabilization and accumulation, even in the presence of oxygen, a state often referred to as "pseudohypoxia".[9][10]
Stabilized HIF-2α translocates to the nucleus and forms a heterodimer with its obligatory partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[11] This HIF-2 complex (HIF-2α/ARNT) then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[9] Key downstream targets include vascular endothelial growth factor (VEGF), which promotes angiogenesis, and Cyclin D1 (CCND1), which drives cell cycle progression.[2][12] This sustained signaling cascade is a primary driver of VHL-deficient tumor growth.
This compound: Mechanism of Action
This compound represents a landmark achievement in targeting a transcription factor previously considered "undruggable."[5] It functions as a direct inhibitor of HIF-2α.
-
Direct Binding: this compound binds with high affinity to a pocket within the PAS B domain of the HIF-2α protein.[5]
-
Allosteric Inhibition: This binding event allosterically prevents the heterodimerization of HIF-2α with its partner protein, ARNT.[5][11]
-
Transcriptional Repression: By blocking the formation of the functional HIF-2α/ARNT transcription factor complex, this compound prevents its binding to DNA and subsequent activation of target genes like VEGF and CCND1.[5][12][13] This effectively shuts down the oncogenic signaling driven by VHL loss.
Notably, this compound is highly selective for HIF-2α and does not significantly affect the related HIF-1α transcription factor.[5]
Caption: VHL/HIF-2α pathway in normoxia vs. VHL-deficient ccRCC and the inhibitory action of this compound.
Preclinical Efficacy: Quantitative Data
Preclinical studies have demonstrated the on-target efficacy of this compound in VHL-deficient ccRCC models, while also revealing a spectrum of sensitivity.[5]
In Vitro Activity in ccRCC Cell Lines
Studies across a panel of VHL-deficient ccRCC cell lines showed that while this compound effectively inhibits HIF-2α dimerization and target gene expression, the ultimate impact on cell growth varies.[5] The 786-O and A498 cell lines are notably sensitive to this compound, whereas the UMRC-2 and 769-P lines are considered insensitive or resistant, despite comparable IC50 values for target engagement.[5]
| Cell Line | VHL Status | This compound Sensitivity (Growth) | Basal HIF-2α Protein Level | Reference |
| 786-O | Deficient | Sensitive | High | [5] |
| A498 | Deficient | Sensitive | High | [5] |
| UMRC-2 | Deficient | Insensitive | Low | [5] |
| 769-P | Deficient | Insensitive | Low | [5] |
Table 1: Differential Sensitivity of VHL-Deficient ccRCC Cell Lines to this compound.
In Vivo Efficacy in Xenograft Models
In vivo studies confirmed the antitumor activity of this compound. The compound led to significant tumor regression in orthotopic xenograft models using sensitive cell lines (786-O, A498) and in a subset of patient-derived xenograft (PDX) models.[5][14]
| Model Type | Details | Outcome | Reference |
| Orthotopic Xenograft | 786-O and A498 cells implanted in mice | Significant tumor regression | [5] |
| Orthotopic Xenograft | UMRC-2 and 769-P cells implanted in mice | No significant tumor suppression | [5] |
| PDX Platform | 18 different VHL-mutant ccRCC tumorgrafts | Tumor suppression in 10 of 18 (56%) lines | [15][16] |
| PDX Comparison | This compound vs. Sunitinib | This compound showed greater activity and was better tolerated | [13][15] |
Table 2: Summary of In Vivo Efficacy of this compound.
Key Experimental Protocols
The following protocols are generalized summaries of standard methods used to evaluate this compound's activity.
Co-Immunoprecipitation for HIF-2α/ARNT Dimerization
This assay assesses the ability of this compound to disrupt the HIF-2α/ARNT protein-protein interaction.
-
Cell Culture and Treatment: Culture VHL-deficient ccRCC cells (e.g., 786-O) to 80-90% confluency. Treat cells with DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear lysates with protein A/G agarose beads. Incubate the supernatant with an anti-ARNT antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute proteins from the beads using SDS-PAGE sample buffer and heat. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-2α and ARNT. The amount of HIF-2α co-precipitated with ARNT indicates the extent of dimerization.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells.
-
Base Layer: Prepare a 0.6% agar solution in complete culture medium and pour it into 6-well plates to form a solid base layer.
-
Cell Layer: Suspend ccRCC cells in a 0.3% agar solution in complete medium containing either DMSO or varying concentrations of this compound.
-
Plating: Carefully layer the cell-agar suspension on top of the base layer.
-
Incubation: Incubate plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the respective treatments on top of the agar every few days.
-
Quantification: Stain colonies with crystal violet and count them using a microscope or imaging software.
Quantitative RT-PCR for Target Gene Expression
This method quantifies changes in the mRNA levels of HIF-2α target genes.
-
Cell Treatment and RNA Extraction: Treat ccRCC cells with DMSO or this compound for a specified time (e.g., 24-48 hours). Extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using a qPCR machine, SYBR Green or TaqMan probes, and primers specific for target genes (e.g., VEGFA, CCND1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method, normalizing target gene levels to the housekeeping gene and comparing this compound-treated samples to DMSO controls.
Caption: A typical preclinical workflow for evaluating a HIF-2α inhibitor like this compound.
Biomarkers and Mechanisms of Resistance
A key finding from preclinical research is that not all VHL-deficient ccRCCs are sensitive to HIF-2α inhibition.[5][15]
-
Biomarkers of Sensitivity: A primary determinant of sensitivity to this compound is the level of HIF-2α protein expression.[5][13] Tumors with higher basal levels of HIF-2α tend to be more dependent on this pathway for survival and are thus more sensitive to its inhibition.[15]
-
Intrinsic Resistance: Some tumors are intrinsically resistant despite having VHL mutations. This suggests they rely on alternative oncogenic pathways for growth and are not solely dependent on HIF-2α.[5]
-
Acquired Resistance: Prolonged treatment with this compound in preclinical models can lead to acquired resistance. Mechanistic studies have identified specific mutations that abrogate the drug's effect:
-
HIF-2α Mutations: Point mutations within the this compound binding pocket of HIF-2α can prevent the drug from binding effectively.[15][16]
-
ARNT (HIF-1β) Mutations: Second-site suppressor mutations in the partner protein ARNT can restore the stability of the HIF-2α/ARNT dimer even in the presence of this compound.[15][16]
-
Caption: Logic diagram illustrating pathways to sensitivity and resistance to HIF-2α inhibition.
Clinical Translation: The Success of Belzutifan
This compound served as the pioneering proof-of-concept molecule for HIF-2α inhibition. Building on its success, a second-generation compound, belzutifan (formerly PT2977/MK-6482), was developed with more favorable pharmacokinetic properties.[9] Belzutifan has since validated this therapeutic strategy in the clinic.
In a pivotal Phase II clinical trial (Study 004) for patients with VHL disease-associated RCC, belzutifan demonstrated significant and durable clinical activity.[17][18]
| Clinical Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Reference |
| Study 004 (NCT03401788) | VHL disease-associated RCC (n=61) | Belzutifan 120 mg once daily | 49% | [17] |
Table 3: Key Clinical Trial Results for the this compound Analogue, Belzutifan.
Based on these results, belzutifan received FDA approval for the treatment of adult patients with VHL disease who require therapy for associated RCC, central nervous system hemangioblastomas, or pancreatic neuroendocrine tumors, not requiring immediate surgery.[10][17]
Conclusion
This compound was instrumental in validating HIF-2α as a druggable and critical oncogenic driver in VHL-deficient renal carcinoma. Its mechanism of disrupting the HIF-2α/ARNT heterodimer provided a novel therapeutic strategy that directly targets the central pathogenic consequence of VHL loss. Preclinical data robustly supported its on-target activity and defined key biomarkers of sensitivity, such as high HIF-2α expression, while also elucidating mechanisms of resistance. The foundational research conducted with this compound directly paved the way for the clinical development and ultimate regulatory approval of its successor, belzutifan, establishing HIF-2α inhibition as a new standard of care for patients with VHL disease-associated malignancies.
References
- 1. The Clinical and Molecular Features in the VHL Renal Cancers; Close or Distant Relatives with Sporadic Clear Cell Renal Cell Carcinoma? | MDPI [mdpi.com]
- 2. Loss of Von Hippel–Lindau (VHL) Tumor Suppressor Gene Function: VHL–HIF Pathway and Advances in Treatments for Metastatic Renal Cell Carcinoma (RCC): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Target Efficacy of a HIF2alpha Antagonist in Preclinical Kidney Cancer Models [en-cancer.fr]
- 7. A molecule targeting VHL-deficient Renal Cell Carcinoma that induces autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VHL Inactivation in Renal Cell Carcinoma: Implications for Diagnosis, Prognosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Renal Cell Carcinoma in von Hippel–Lindau Disease—From Tumor Genetics to Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 14. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [iro.uiowa.edu]
- 17. Belzutifan for Cancers Associated With von Hippel-Lindau Disease - The ASCO Post [ascopost.com]
- 18. news-medical.net [news-medical.net]
PT2399: A Technical Guide to the Regulation of HIF-2α Target Genes
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PT2399, a first-in-class small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. It details the compound's mechanism of action, its effects on downstream target genes implicated in tumorigenesis, and the experimental methodologies used to validate its efficacy, particularly in the context of clear cell renal cell carcinoma (ccRCC).
Executive Summary
Clear cell renal cell carcinoma is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[1] This genetic alteration leads to the abnormal stabilization and accumulation of HIF-α subunits, with HIF-2α being the primary oncogenic driver in this malignancy.[1][2] HIF-2α, a transcription factor long considered "undruggable," promotes the expression of a suite of genes involved in angiogenesis, cell proliferation, and metabolism.[2][3] this compound emerged from structure-based drug design as a potent and selective antagonist that directly targets HIF-2α, demonstrating significant antitumor activity in preclinical models and validating HIF-2α as a therapeutic target in ccRCC.[1][4][5]
Mechanism of Action: Disrupting the HIF-2α Transcriptional Complex
The primary function of HIF-2α as a transcription factor is dependent on its ability to form an obligatory heterodimer with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[6][7] This HIF-2α/ARNT complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, initiating their transcription.[8]
This compound exerts its inhibitory effect by binding directly to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[4][6] This binding allosterically disrupts the conformation of HIF-2α, preventing its heterodimerization with ARNT.[7][9] By crippling the formation of the functional transcriptional complex, this compound effectively silences the expression of the HIF-2α-driven oncogenic program.[10] This mechanism is highly specific, as this compound does not suppress HIF-1α-specific targets.[6][7]
Quantitative Analysis of In Vitro Efficacy
This compound has been shown to potently inhibit the activity of HIF-2α and suppress the growth of VHL-deficient ccRCC cell lines. The sensitivity, however, can be variable across different cell lines, a phenomenon linked to basal HIF-2α abundance.[4]
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (HIF-2α Inhibition) | - | 6 nM | [6][7] |
| Concentration (Soft Agar) | 786-O | 0.2–2 µM | [7] |
| Off-Target Toxicity | HIF-2α-/- 786-O | >20 µM | [6][7] |
| Cell Line Sensitivity | 786-O, A498 | Sensitive | [4] |
| Cell Line Sensitivity | UMRC-2, 769-P | Insensitive | [4] |
Table 1: Summary of in vitro quantitative data for this compound.
Downregulation of Key HIF-2α Target Genes
The antitumor effects of this compound are directly linked to the repression of critical HIF-2α target genes.[10] Transcriptional analysis in sensitive cell lines, such as 786-O, reveals significant downregulation of genes involved in angiogenesis, cell cycle progression, and erythropoiesis following treatment.
| Target Gene | Function | Downregulation Effect | Reference |
| VEGF (Vascular Endothelial Growth Factor) | Angiogenesis | Reduced tumor vascularization.[11] this compound suppressed circulating human VEGF by 93% in vivo. | [1][11] |
| CCND1 (Cyclin D1) | Cell Cycle Progression (G1/S) | Underlies growth suppression; activation confers resistance to this compound. | [10][12] |
| EPO (Erythropoietin) | Erythropoiesis | Reduction in circulating EPO serves as a pharmacodynamic marker of HIF-2 inhibition. | [1][2][5] |
| PDGF (Platelet-Derived Growth Factor) | Angiogenesis, Cell Growth | Inhibition contributes to anti-angiogenic and anti-proliferative effects. | [2] |
| CAIX (Carbonic Anhydrase IX) | pH Regulation, Cell Adhesion | Repression indicates on-target HIF-2α pathway inhibition. | [2] |
Table 2: Key HIF-2α target genes regulated by this compound.
Preclinical In Vivo Efficacy
In vivo studies using patient-derived and cell line-based xenograft models have confirmed the potent antitumor activity of this compound. The compound has demonstrated superiority over standard-of-care tyrosine kinase inhibitors and activity in resistant tumors.
| Model Type | Finding | Quantitative Data | Reference |
| ccRCC Xenografts | Tumor Growth Inhibition | Suppressed tumorigenesis in 56% (10 of 18) of lines. | [1][5] |
| ccRCC Xenografts | Comparison with Sunitinib | More active than sunitinib and effective in sunitinib-resistant tumors. | [1][6] |
| RCC Bearing Mice | Tumor Cell Proliferation | 3.5-fold inhibition of tumor cell proliferation. | [7] |
| RCC Bearing Mice | Dosing Regimen | 100 mg/kg, oral gavage, every 12 hours. | [6][7] |
Table 3: Summary of in vivo efficacy data for this compound.
Experimental Protocols & Workflows
Validation of this compound's activity and its effects on HIF-2α target genes involves a coordinated set of in vitro and in vivo experiments.
Co-Immunoprecipitation for HIF-2α/ARNT Interaction
This assay is critical to demonstrate that this compound disrupts the heterodimerization of HIF-2α and ARNT.[4]
-
Cell Lysis: Treat VHL-deficient ccRCC cells (e.g., 786-O) with this compound or DMSO vehicle for a specified time (e.g., 24 hours). Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate whole-cell extracts with an anti-ARNT1 antibody coupled to protein A/G magnetic beads overnight at 4°C. A control IP with non-specific IgG should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitates and corresponding whole-cell extracts (inputs) by Western blotting using antibodies against HIF-2α and ARNT1. A reduction of HIF-2α in the ARNT1 immunoprecipitate from this compound-treated cells indicates disruption of the dimer.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the change in mRNA expression of HIF-2α target genes.[4]
-
RNA Isolation: Treat cells with this compound at various concentrations or for a time course. Isolate total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probe-based chemistry. Use primers specific for target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Cq (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and then to the DMSO-treated control.
In Vivo Xenograft Efficacy Study
This protocol assesses the antitumor activity of this compound in a living organism.[13]
-
Cell Preparation and Implantation: Harvest ccRCC cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 1-2 x 10⁷ cells into the flank of immunodeficient mice (e.g., BALB/c nu/nu).[14]
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[14] Tumor volume is calculated using the formula: Volume = 1/2 (length × width²).
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage twice daily.[6]
-
Monitoring and Endpoint: Measure tumor volumes and body weights 2-3 times per week. The study endpoint may be a specific tumor volume, a defined time period, or signs of morbidity. At the endpoint, collect tumors for further analysis (e.g., immunohistochemistry, Western blot) and blood for pharmacodynamic marker analysis (e.g., EPO ELISA).
Mechanisms of Resistance
Despite the on-target efficacy of this compound, both intrinsic and acquired resistance have been observed.[1][5] Prolonged treatment can lead to the selection of resistant clones.
-
Binding Site Mutations: Mutations in the PAS-B domain of HIF-2α can arise that prevent this compound from binding to its target pocket.[1][5]
-
Suppressor Mutations: Second-site suppressor mutations in the binding partner, ARNT (HIF-1β), have also been identified. These mutations can stabilize the HIF-2α/ARNT dimer, preserving its function even in the presence of the inhibitor.[1][5][15]
Conclusion and Future Directions
This compound was a landmark compound that validated HIF-2α as a druggable target for VHL-mutant clear cell renal cell carcinoma. Its mechanism of action—the specific disruption of the HIF-2α/ARNT heterodimer—leads to the direct downregulation of key oncogenic target genes like VEGF and CCND1, resulting in potent antitumor activity. The insights gained from this compound, including an understanding of its variable pharmacokinetics and resistance mechanisms, have paved the way for the development of second-generation HIF-2α inhibitors, such as belzutifan (MK-6482), which has since received FDA approval and shown significant clinical efficacy.[2][15] Future research will likely focus on overcoming resistance and exploring combination therapies to enhance the durability of response to HIF-2α inhibition.
References
- 1. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting HIF2α in Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 8. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antisense to cyclin D1 inhibits vascular endothelial growth factor-stimulated growth of vascular endothelial cells: implication of tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PT2399's Selectivity for HIF-2α over HIF-1α
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of Hypoxia-Inducible Factor-2α (HIF-2α) by the small molecule inhibitor PT2399, with a particular focus on its selectivity over the closely related HIF-1α. This document details the quantitative measures of this selectivity, the experimental methodologies used for its determination, and the underlying molecular mechanisms.
Executive Summary
This compound is a potent and highly selective first-in-class antagonist of HIF-2α.[1][2][3][4] It operates by directly binding to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This disruption prevents the HIF-2α/ARNT complex from binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thus inhibiting the transcription of genes involved in tumorigenesis, angiogenesis, and cell proliferation.[2][5] A key feature of this compound is its remarkable selectivity for HIF-2α over HIF-1α, which is attributed to structural differences in the PAS B domains of the two isoforms. While this compound potently inhibits HIF-2α with a low nanomolar IC50, it does not significantly affect the transcriptional activity of HIF-1α.[1][3] This selectivity is critical for therapeutic applications, particularly in cancers like clear cell renal cell carcinoma (ccRCC), where HIF-2α is a primary oncogenic driver and HIF-1α may have tumor-suppressive roles.[2][5]
Quantitative Selectivity Data
The selectivity of this compound for HIF-2α over HIF-1α is substantiated by both biochemical and cellular assays. The following tables summarize the available quantitative data that underscore this selectivity.
| Parameter | HIF-2α | HIF-1α | Reference |
| IC50 | 6 nM | Not reported to be significantly inhibited | [1][3] |
| Binding | Direct binding to PAS B domain | No binding to PAS B domain reported | [1] |
Table 1: Biochemical Activity of this compound against HIF-α Isoforms
| Assay | Effect on HIF-2α Pathway | Effect on HIF-1α Pathway | Reference |
| HIF-2α Target Gene Expression (e.g., VEGF, CCND1, PAI-1, GLUT1) | Significant dose-dependent inhibition | No significant inhibition | [2] |
| HIF-1α Target Gene Expression (e.g., BNIP3, CA9) | No significant inhibition | No significant inhibition | [1][6] |
| HIF-2α/ARNT Dimerization | Disrupted | Not applicable | [2] |
| HIF-1α/ARNT Dimerization | Not disrupted | Not disrupted | [2][7] |
Table 2: Cellular Activity of this compound on HIF-α Signaling Pathways
Signaling Pathways and Mechanism of Action
The differential inhibition of HIF-2α and HIF-1α by this compound can be visualized through the following signaling pathway diagrams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 4. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Effects of Inhibition of Sphingosine-1-Phosphate Signaling in HIF-2α Inhibitor-Resistant Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Purification of PT2399, a First-in-Class HIF-2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for PT2399, a potent and selective inhibitor of the hypoxia-inducible factor 2α (HIF-2α). This compound, identified as 3-[(1S)-7-(Difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-indan-4-yl]oxy-5-fluoro-benzonitrile, represents a significant advancement in the targeted therapy of certain cancers, particularly clear cell renal cell carcinoma (ccRCC), where the HIF-2α pathway is a key oncogenic driver. This document details the synthetic route, including key intermediates and reaction protocols, as well as purification techniques and relevant quantitative data. Furthermore, it includes a diagrammatic representation of the HIF-2α signaling pathway to provide a contextual understanding of the drug's mechanism of action.
Introduction
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The HIF-2α isoform is particularly implicated in the progression of various cancers. In normal oxygen conditions (normoxia), the α-subunit of HIF is targeted for proteasomal degradation. However, under hypoxic conditions, HIF-2α is stabilized and translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, cell proliferation, and metabolism.
This compound is a first-generation small molecule inhibitor developed by Peloton Therapeutics that selectively targets HIF-2α. It binds to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT and thereby inhibiting the transcription of downstream target genes.[1] This guide will focus on the chemical aspects of this compound, providing a detailed account of its synthesis and purification for research and development purposes.
HIF-2α Signaling Pathway
The following diagram illustrates the core mechanism of HIF-2α activation and its inhibition by this compound.
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound.
Chemical Synthesis of this compound
The synthesis of this compound, with the IUPAC name 3-[(1S)-7-(Difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-indan-4-yl]oxy-5-fluoro-benzonitrile, involves a multi-step process. The core of the synthesis is the construction of the substituted indane ring system and its subsequent coupling with the fluorobenzonitrile moiety. The following is a representative synthetic workflow based on literature for closely related HIF-2α inhibitors developed by Peloton Therapeutics.[2]
Caption: General synthetic workflow for the preparation of this compound.
Experimental Protocols
The following protocols are representative of the key transformations in the synthesis of this compound and its analogs, as inferred from patents filed by Peloton Therapeutics.[2] Specific reagents and conditions may vary.
Step 1 & 2: Synthesis of the Substituted Difluoroindanone Core
A suitable starting material, such as a substituted indanone, undergoes electrophilic substitution to introduce the difluoromethylsulfonyl group at the desired position. This is followed by fluorination of the indanone, often at the C2 position, which can be achieved using a variety of fluorinating agents.
Step 3: Stereoselective Reduction of the Ketone
The ketone of the difluoroindanone intermediate is stereoselectively reduced to the corresponding alcohol. This step is crucial for establishing the correct stereochemistry at the C1 position of the indane ring, which is important for the biological activity of this compound. Chiral reducing agents or catalysts are typically employed to achieve high diastereoselectivity.
Step 4: Aromatic Nucleophilic Substitution (Ether Linkage Formation)
The hydroxyl group of the substituted indanol is coupled with a 3,5-difluorobenzonitrile via an aromatic nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating the displacement of a fluorine atom on the benzonitrile ring.
Step 5: Final Product Isolation
Following the coupling reaction, the crude product is subjected to purification to yield this compound.
Purification Methods
The purification of this compound is critical to ensure high purity for biological and clinical studies. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Purification
Flash column chromatography is a standard method for the initial purification of the crude product. The choice of stationary and mobile phases is crucial for effective separation.
| Parameter | Description |
| Stationary Phase | Silica gel (typically 230-400 mesh) |
| Mobile Phase | A gradient or isocratic mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The specific ratio is determined by thin-layer chromatography (TLC) analysis. |
Crystallization
Crystallization is used as a final purification step to obtain highly pure, crystalline this compound. The choice of solvent or solvent system is critical for obtaining well-formed crystals and high recovery.
| Parameter | Description |
| Solvent System | A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for crystallization of organic compounds include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. |
| Procedure | The crude material is dissolved in a minimal amount of the hot solvent system, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. |
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound and related HIF-2α inhibitors. The exact values can vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value/Range | Method of Determination |
| Overall Yield | 15-25% (over multiple steps) | Gravimetric analysis |
| Purity (after chromatography) | >95% | High-Performance Liquid Chromatography (HPLC) |
| Purity (after crystallization) | >99% | HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Melting Point | Specific to the crystalline form | Melting point apparatus |
| Molecular Weight | 419.32 g/mol [3][4] | Mass Spectrometry (MS) |
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and purification of this compound, a significant inhibitor of the HIF-2α signaling pathway. The multi-step synthesis requires careful control of stereochemistry and employs standard organic chemistry transformations. Purification via a combination of column chromatography and crystallization is essential to obtain the high-purity material required for research and clinical applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of HIF-2α inhibitors and other targeted cancer therapies.
References
PT2399: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document synthesizes publicly available data for PT2399, a potent and selective small-molecule antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). It should be noted that comprehensive physicochemical and stability data for investigational drug candidates are often proprietary. This guide provides available information and outlines standard methodologies for properties not publicly documented. The information herein pertains exclusively to the HIF-2α antagonist and not the integrated circuit of the same name.
Introduction
This compound is a first-in-class, orally bioavailable antagonist of the HIF-2α transcription factor.[1][2] It operates by selectively binding to the PAS B domain of the HIF-2α subunit, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[3] This inhibition prevents the transcription of HIF-2α target genes implicated in tumorigenesis, such as those involved in angiogenesis, cell proliferation, and metabolism.[3][4] this compound has shown significant antitumor activity in preclinical models of clear cell renal cell carcinoma (ccRCC), a cancer type frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor, leading to HIF-2α accumulation.[5][6]
Understanding the physicochemical properties and stability of this compound is critical for its development as a therapeutic agent, influencing formulation, manufacturing, storage, and bioavailability.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. While key identifiers are available, experimental values for properties such as melting point and pKa are not widely published.
Table 1: Summary of this compound Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-({(1S)-7-[(Difluoromethyl)sulfonyl]-2,2-difluoro-1-hydroxy-2,3-dihydro-1H-inden-4-yl}oxy)-5-fluorobenzonitrile | MedKoo Biosciences |
| CAS Number | 1672662-14-4 | [3][4] |
| Molecular Formula | C₁₇H₁₀F₅NO₄S | [3][4] |
| Molecular Weight | 419.32 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not publicly available | - |
| pKa | Data not publicly available | - |
Table 2: this compound Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 200 mg/mL (476.96 mM) | Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended. | [3] |
| 262.5 mg/mL (626.01 mM) | Sonication is recommended for dissolution. | [7] | |
| In Vivo Formulation | 5 mg/mL (11.92 mM) | Formulated in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended. | [7] |
Stability Profile
The stability of this compound is crucial for ensuring its potency and safety over time. Publicly available data is limited to recommended storage conditions. Comprehensive forced degradation studies, which are essential for identifying potential degradation products and pathways, are not published.
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | Up to 3 years | Store under nitrogen at a low temperature. | [7] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | - | [7] |
| -20°C | Up to 1 month | Stored under nitrogen. | [3] | |
| Shipping | Ambient Temperature | For a few weeks | Considered stable for ordinary shipping durations. | [4] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the HIF-2 transcription factor complex. In VHL-deficient cells, HIF-2α protein is stabilized and accumulates. It then translocates to the nucleus and dimerizes with ARNT. This HIF-2α/ARNT complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription. This compound binds to a pocket in the HIF-2α PAS B domain, allosterically preventing the formation of the functional HIF-2α/ARNT heterodimer, thus silencing the downstream oncogenic signaling.[8]
Caption: Mechanism of action of this compound in VHL-deficient cells.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe generalized, standard methodologies that are broadly applicable to small-molecule drug candidates like this compound for determining key physicochemical and stability parameters.
Protocol: Determination of Melting Point
-
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs, an indicator of purity.
-
Methodology:
-
Apparatus: Digital melting point apparatus with a capillary holder and calibrated thermometer.
-
Sample Preparation: A small quantity of dry this compound powder is packed into a glass capillary tube to a height of 2-3 mm.
-
Measurement: The capillary is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate (e.g., 10-20 °C/min) to approximate the melting range.
-
A second, slower measurement is performed with a fresh sample, with the temperature ramp rate reduced to 1-2 °C/min starting from approximately 20 °C below the estimated melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
-
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in aqueous media at a specific temperature.
-
Methodology:
-
Materials: this compound solid, phosphate-buffered saline (PBS, pH 7.4), orbital shaker with temperature control, centrifuge, HPLC system with UV detector.
-
Procedure: a. An excess amount of this compound solid is added to a known volume of PBS in a sealed glass vial. b. The suspension is agitated in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After incubation, the samples are centrifuged at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. d. An aliquot of the clear supernatant is carefully removed, filtered (e.g., through a 0.22 µm PVDF filter), and diluted with mobile phase. e. The concentration of this compound in the diluted supernatant is quantified using a validated HPLC-UV method against a standard curve.
-
Analysis: Solubility is reported in mg/mL or µM.
-
Protocol: Forced Degradation and Stability-Indicating Method Development
-
Objective: To identify potential degradation products and establish degradation pathways under various stress conditions, which is essential for developing a stability-indicating analytical method.[9][10]
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., in acetonitrile/water) and expose them to a range of stress conditions in parallel with a control sample protected from stress.
-
Stress Conditions: [11]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solution and solid samples heated at 80 °C for 48 hours.
-
Photostability: Solution and solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: a. At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a target concentration. b. All samples (stressed and control) are analyzed by a high-performance liquid chromatography (HPLC) system, typically with a photodiode array (PDA) detector and a mass spectrometer (MS). c. The chromatograms are evaluated for new peaks (degradation products) and a decrease in the main this compound peak area. d. Mass balance is calculated to ensure that the decrease in the parent drug can be accounted for by the formation of degradants.[12]
-
Method Validation: The analytical method is validated to demonstrate it is "stability-indicating" by showing that the peaks for the degradants are adequately resolved from the parent drug peak.
-
Caption: A generalized workflow for a forced degradation study.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 8. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. sgs.com [sgs.com]
Methodological & Application
Application Notes: In Vitro Cell-Based Assays for the HIF-2α Inhibitor PT2399
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2] In normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) protein targets the alpha subunits of HIFs for proteasomal degradation. However, in hypoxic conditions or in cells with VHL mutations, HIF-α subunits stabilize, translocate to the nucleus, and heterodimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving processes such as angiogenesis, cell proliferation, and metastasis.
This compound exerts its inhibitory effect by directly binding to the PAS B domain of the HIF-2α subunit.[1] This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby blocking the transcriptional activity of the HIF-2 complex. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action: HIF-2α Inhibition
The following diagram illustrates the signaling pathway of HIF-2α and the mechanism of inhibition by this compound.
Caption: HIF-2α Signaling and this compound Mechanism of Action.
Quantitative Data Summary
The following table summarizes the key in vitro activities of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (HIF-2α Inhibition) | - | 6 nM | [1] |
| Anchorage-Independent Growth Inhibition (Soft Agar) | 786-O | 0.2–2 µM | [1][2] |
| Off-Target Toxicity | 786-O (HIF-2α-/-) | >20 µM | [1] |
| VEGFA mRNA Downregulation | 786-O | Concentration-dependent | [3] |
| CCND1 (Cyclin D1) mRNA Downregulation | 786-O | Concentration-dependent | [3] |
Experimental Workflow
The general workflow for evaluating this compound in vitro is depicted below.
Caption: A generalized workflow for the in vitro assessment of this compound.
Experimental Protocols
Cell Culture
Recommended Cell Lines:
-
786-O: A human ccRCC cell line with a VHL mutation, leading to constitutive HIF-2α expression.
-
A498: Another human ccRCC cell line with VHL deficiency and high HIF-2α levels.
Culture Conditions:
-
786-O: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
A498: MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
786-O or A498 cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
6-well plates
-
Agarose
-
Complete culture medium (2x concentration)
-
786-O or A498 cells
-
This compound
Protocol:
-
Base Layer: Prepare a 0.6% agarose solution in complete culture medium. Add 2 mL to each well of a 6-well plate and allow it to solidify.
-
Cell Layer: Trypsinize and count the cells. Resuspend 5,000 cells in 1.5 mL of 0.35% agarose in complete culture medium containing the desired concentration of this compound (e.g., 0.1, 0.5, 1, 2 µM) or vehicle control.
-
Carefully layer the cell suspension on top of the solidified base layer.
-
Incubate for 14-21 days, adding 200 µL of fresh medium with this compound or vehicle control every 3-4 days.
-
Stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
-
Quantify the inhibition of colony formation relative to the vehicle control.
Gene Expression Analysis (qPCR)
This protocol is for measuring the mRNA levels of HIF-2α target genes.
Materials:
-
6-well plates
-
786-O or A498 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGFA, CCND1) and a housekeeping gene (e.g., ACTB, GAPDH)
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protein Analysis (Western Blot and Co-Immunoprecipitation)
A. Western Blot for HIF-2α and Target Proteins:
Protocol:
-
Treat cells with this compound as described for the qPCR assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against HIF-2α and downstream targets (e.g., Cyclin D1), and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
B. Co-Immunoprecipitation (Co-IP) for HIF-2α and ARNT Interaction:
Protocol:
-
Treat 786-O cells with this compound (e.g., 1 µM) or vehicle for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-ARNT antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively.
-
Elute the protein complexes and analyze by Western blotting using an anti-HIF-2α antibody. A decrease in the co-precipitated HIF-2α in the this compound-treated sample indicates disruption of the HIF-2α/ARNT interaction.
References
Application Notes and Protocols for PT2399 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent form of kidney cancer, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits, particularly HIF-2α.[1][3] HIF-2α forms a heterodimer with HIF-1β (also known as ARNT), leading to the transcriptional activation of numerous downstream target genes involved in angiogenesis, cell proliferation, and survival, such as VEGFA, PDGFB, and Cyclin D1.[1][3]
PT2399 is a potent and selective small-molecule inhibitor of HIF-2α.[4][5] It directly binds to the PAS B domain of the HIF-2α subunit, preventing its heterodimerization with ARNT and subsequent transcriptional activity.[4][6] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in xenograft models of ccRCC, including those resistant to standard therapies like sunitinib.[4][5][7]
These application notes provide a detailed experimental design and protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model of clear cell renal cell carcinoma.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the HIF-2α signaling pathway.
Experimental Design and Workflow
The following diagram outlines the experimental workflow for the this compound xenograft mouse model study.
Caption: A stepwise workflow for the in vivo evaluation of this compound.
Logical Relationships in Experimental Groups
Caption: Logical structure of the experimental groups and endpoints.
Materials and Methods
Cell Line:
-
Human clear cell renal cell carcinoma cell line 786-O (VHL-deficient).
Animals:
-
Female athymic nude mice (e.g., NU/J) or NOD-scid GAMMA (NSG) mice, 6-8 weeks old.[8]
Reagents:
-
This compound (formulation to be prepared as per supplier's recommendation, e.g., in 0.5% methylcellulose).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Matrigel (optional, for co-injection with cells).
-
Anesthetic (e.g., isoflurane).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
Experimental Protocols
1. Cell Culture and Preparation for Implantation:
-
Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.[9]
-
Keep the cell suspension on ice until injection.
2. Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Shave the fur on the right flank of each mouse and sterilize the area with 70% ethanol.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank.[9]
-
Monitor the mice until they have fully recovered from anesthesia.
3. Tumor Monitoring and Randomization:
-
Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[10]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 mice per group).
4. Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally via gavage twice daily (BID).
-
This compound Treatment Group: Administer this compound at a dose of 100 mg/kg (or other empirically determined dose) in the vehicle solution orally via gavage twice daily (BID).[5]
5. Data Collection and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals daily for any signs of toxicity or distress.
-
The primary endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and collect tumors and blood samples for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
Data Presentation
Table 1: Antitumor Efficacy of this compound in 786-O Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³ ± SEM) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1850.6 ± 150.8 | - |
| This compound (100 mg/kg) | 10 | 128.1 ± 9.8 | 450.2 ± 55.3 | 75.7 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Number of Animals (n) | Mean Initial Body Weight (g ± SEM) | Mean Final Body Weight (g ± SEM) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 22.5 ± 0.5 | 21.8 ± 0.6 | -3.1 |
| This compound (100 mg/kg) | 10 | 22.8 ± 0.4 | 22.5 ± 0.5 | -1.3 |
Table 3: Pharmacodynamic Biomarker Analysis (Hypothetical Data)
| Treatment Group | Mean Plasma EPO Levels (pg/mL ± SEM) | Mean Tumor VEGFA Expression (Relative to Control) |
| Vehicle Control | 150.2 ± 12.5 | 1.00 |
| This compound (100 mg/kg) | 45.8 ± 5.1 | 0.25 |
Note: Erythropoietin (EPO) is a known HIF-2 target and can be used as a pharmacodynamic biomarker.[7]
Conclusion
This detailed protocol provides a robust framework for conducting preclinical efficacy studies of this compound in a ccRCC xenograft mouse model. The successful execution of this experimental design will yield valuable data on the antitumor activity and tolerability of this compound, supporting its further development as a targeted therapy for clear cell renal cell carcinoma. Careful adherence to the outlined procedures is crucial for obtaining reproducible and reliable results.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Identification of Molecular Subtypes of Clear-Cell Renal Cell Carcinoma in Patient-Derived Xenografts Using Multi-Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 6. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PT2399 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the selective HIF-2α inhibitor, PT2399, in preclinical animal models of clear cell renal cell carcinoma (ccRCC).
Introduction
This compound is a potent, orally bioavailable small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). In the majority of clear cell renal cell carcinomas (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated, leading to the constitutive stabilization and accumulation of HIF-2α.[1][2][3][4] HIF-2α then heterodimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β, and translocates to the nucleus to activate the transcription of numerous target genes.[1][4] These genes, including vascular endothelial growth factor (VEGF) and Cyclin D1, are pivotal in promoting tumor angiogenesis, proliferation, and survival.[1][4] this compound directly binds to the PAS B domain of HIF-2α, disrupting its ability to form a functional heterodimer with ARNT, thereby inhibiting its transcriptional activity and downstream signaling.[5] Preclinical studies have demonstrated that this compound induces tumor regression in various animal models of ccRCC, including those resistant to standard-of-care therapies like sunitinib.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical animal studies involving this compound.
Table 1: Dosage and Administration of this compound in Mouse Models
| Parameter | Details | Reference |
| Animal Model | Mice with patient-derived xenografts (PDX) of ccRCC; Orthotopic 786-O ccRCC models | [5] |
| Dosage | 100 mg/kg | [5] |
| Administration Route | Oral gavage | [5] |
| Frequency | Every 12 hours (twice daily) | [5] |
| Vehicle (recommended) | 0.5% (w/v) methyl cellulose in sterile water | [6][7] |
Table 2: Pharmacodynamic and Efficacy Endpoints
| Parameter | Method | Purpose | Reference |
| Plasma Erythropoietin (EPO) | ELISA | To confirm target engagement and pharmacodynamic activity of this compound. EPO is a direct target gene of HIF-2α. | [8][9] |
| Tumor Volume | Caliper Measurement | To assess tumor growth over time. Calculated as (Length x Width²)/2. | [10][11] |
| Tumor Growth Inhibition (TGI) | Calculation based on tumor volumes | To quantify the antitumor efficacy of this compound compared to a vehicle control. | [10][11][12] |
| Bioluminescence Imaging (BLI) | In vivo imaging | For monitoring tumor growth in orthotopic models. | [5] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methyl cellulose solution in sterile water
-
Balance
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the number of animals and the 100 mg/kg dosage. Assume an average mouse weight of 20-25 g and a dosing volume of 10 mL/kg (0.2-0.25 mL per mouse).
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare a 0.5% (w/v) methyl cellulose solution by dissolving methyl cellulose powder in sterile water. This solution acts as a suspending vehicle.
-
In a conical tube, add a small volume of the methyl cellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the methyl cellulose solution while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to break up any clumps and ensure uniform distribution of the compound.
-
The final formulation should be a uniform, milky suspension. Prepare fresh daily before administration.
Patient-Derived Xenograft (PDX) Model of ccRCC and this compound Efficacy Study
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Freshly resected human ccRCC tumor tissue
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Calipers
-
This compound formulation
-
Vehicle control (0.5% methyl cellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
Protocol:
-
Tumor Implantation:
-
Under sterile conditions, mince the fresh ccRCC tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient immunodeficient mice.
-
Implant a single tumor fragment subcutaneously into the flank of each mouse. Matrigel can be co-injected to improve initial tumor take rate.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Administer this compound (100 mg/kg) or vehicle control orally via gavage twice daily (every 12 hours).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the following formula: % TGI = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end / Mean tumor volume of control group at start)] x 100.[11]
-
Response can be categorized based on RECIST-like criteria adapted for preclinical models:
-
Progressive Disease: >20% increase in tumor volume from baseline.
-
Stable Disease: Neither sufficient shrinkage to qualify for partial response nor sufficient increase to qualify for progressive disease.
-
Partial Regression: ≥30% decrease in tumor volume from baseline.
-
Complete Regression: Disappearance of the tumor.[13]
-
-
-
Pharmacodynamic Analysis:
-
At specified time points or at the end of the study, collect blood samples for the measurement of plasma erythropoietin (EPO) levels to confirm target engagement.
-
Measurement of Plasma Erythropoietin (EPO)
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Mouse EPO ELISA kit
-
Plate reader
Protocol:
-
Sample Collection:
-
Collect blood from mice via a suitable method (e.g., retro-orbital sinus, cardiac puncture at terminal endpoint) into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific mouse EPO ELISA kit being used to determine the concentration of EPO in the plasma samples.[9]
-
A significant decrease in plasma EPO levels in the this compound-treated group compared to the vehicle control group indicates effective HIF-2α inhibition.
-
Visualizations
HIF-2α Signaling Pathway in VHL-Deficient ccRCC
Caption: HIF-2α signaling pathway in VHL-deficient ccRCC and the mechanism of action of this compound.
Experimental Workflow for this compound Efficacy Study in a PDX Model
Caption: Workflow for evaluating the in vivo efficacy of this compound in a ccRCC PDX model.
References
- 1. jkcvhl.com [jkcvhl.com]
- 2. The VHL/HIF Axis in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma erythropoietin levels in mice during the growth period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of human plasma erythropoietin using embryonic mouse liver erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: PT2399 for the Study of Hypoxia-Driven Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a common feature of the tumor microenvironment, is a critical driver of tumor progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF) family of transcription factors. In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the HIF-2α isoform is a primary oncogenic driver.[1][2] PT2399 is a potent and selective small-molecule inhibitor of HIF-2α, offering a valuable tool for investigating the role of the HIF-2α pathway in hypoxia-driven tumor growth and for preclinical evaluation of HIF-2α targeted therapies.[3]
This compound acts by binding directly to the PAS B domain of the HIF-2α protein, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[3][4] This disruption of the HIF-2α/ARNT complex is crucial as this dimerization is a prerequisite for the complex to bind to hypoxia response elements (HREs) in the promoter regions of target genes and activate their transcription.[5][6] Consequently, this compound blocks the expression of a range of downstream genes involved in critical aspects of cancer progression, including angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[1][6][7]
These application notes provide a summary of the key findings related to this compound's activity, detailed protocols for its use in relevant preclinical assays, and visualizations of the signaling pathways and experimental workflows.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HIF-2α Inhibition) | 6 nM | Biochemical Assay | [3] |
| HIF-2α Dimerization Inhibition | Effective inhibition at low micromolar concentrations | 786-O, A498 cells | [1] |
| Soft Agar Growth Inhibition | Effective at 0.2–2 μM | 786-O cells | [3] |
In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Effect | Reference |
| ccRCC Patient-Derived Xenograft (PDX) | 100 mg/kg (oral, twice daily) | Significant tumor growth inhibition; more active than sunitinib | [3][8] |
| Orthotopic 786-O Xenograft | Not specified | Tumor regression | [1] |
| Orthotopic A498 Xenograft | Not specified | Tumor inhibition | [1] |
| Sunitinib-Resistant RCC Models | 100 mg/kg (oral, twice daily) | Inhibition of tumor growth | [3][4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting the HIF-2α signaling pathway.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical experimental workflow for evaluating this compound efficacy in vivo.
Experimental Protocols
Cell Culture
-
Cell Lines: VHL-deficient ccRCC cell lines such as 786-O and A498 are appropriate models for studying this compound's effects.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Hypoxia Induction (Optional): To mimic hypoxic conditions, cells can be cultured in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2.
Western Blot for HIF-2α and Downstream Targets
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against HIF-2α, Cyclin D1, or VEGF overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Soft Agar Colony Formation Assay
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates. Allow it to solidify.
-
Cell-Agar Layer: Resuspend cells in a 0.3% agar solution in complete medium containing various concentrations of this compound (e.g., 0.2-2 µM) or vehicle control.
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible. Add a small amount of complete medium to the top of the agar every 2-3 days to prevent drying.
-
Staining and Quantification: Stain the colonies with crystal violet and count the number of colonies using a microscope.
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.
-
Cell Implantation:
-
Subcutaneous: Inject approximately 1-5 x 10^6 ccRCC cells suspended in a mixture of media and Matrigel into the flank of each mouse.
-
Orthotopic: Surgically implant a small piece of a patient-derived tumor or inject ccRCC cells directly into the kidney of anesthetized mice.
-
-
Tumor Monitoring: Measure tumor volume regularly using digital calipers (Volume = (Length x Width^2) / 2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control orally twice daily.[3]
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or molecular analysis (Western blot, qPCR).
Conclusion
This compound is a highly specific and potent inhibitor of the HIF-2α transcription factor, demonstrating significant anti-tumor activity in preclinical models of hypoxia-driven cancers, particularly clear cell renal cell carcinoma.[1][3] Its on-target mechanism of action, which involves the disruption of the HIF-2α/ARNT heterodimer, leads to the downregulation of key oncogenic pathways.[5] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of HIF-2α inhibition and for the continued development of novel anti-cancer agents targeting this critical pathway. It is important to note that while this compound is effective in many models, resistance can emerge, for instance through mutations in HIF-2α or HIF-1β that prevent drug binding.[2][9] Further research into these resistance mechanisms is crucial for the clinical application of HIF-2α inhibitors.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mail.jkcvhl.com [mail.jkcvhl.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mail.jkcvhl.com [mail.jkcvhl.com]
- 7. Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
Preclinical Evaluation of PT2399 in Combination with Sunitinib for Renal Cell Carcinoma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed overview of the preclinical rationale and available data for the combination of PT2399, a selective inhibitor of hypoxia-inducible factor 2α (HIF-2α), and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (TKI). The primary indication for this combination is advanced renal cell carcinoma (RCC), particularly clear cell RCC (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated, leading to the accumulation of HIF-2α. Sunitinib is a standard-of-care treatment for RCC, primarily targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). However, resistance to sunitinib is common. The targeted inhibition of HIF-2α by this compound presents a novel approach to overcome resistance and enhance therapeutic efficacy by targeting a key downstream effector of VHL loss. While direct preclinical studies evaluating the combination of this compound and sunitinib are not extensively publicly available, this document synthesizes the existing preclinical data for each agent and provides a strong scientific rationale for their combined use.
Rationale for Combination Therapy
Sunitinib exerts its anti-tumor effects primarily through the inhibition of angiogenesis by blocking VEGFR and PDGFR signaling.[1][2][3] However, tumors often develop resistance to anti-angiogenic therapies through various mechanisms, including the activation of alternative pro-angiogenic pathways. HIF-2α is a master regulator of genes involved in angiogenesis, cell proliferation, and metabolism, and its stabilization due to VHL loss is a key oncogenic driver in ccRCC.[1][4][5][6]
This compound directly antagonizes HIF-2α, leading to the downregulation of its target genes, including VEGF.[1][4][6] Therefore, the combination of this compound and sunitinib offers a dual-pronged attack on tumor angiogenesis by targeting both the upstream transcriptional activator (HIF-2α) and the downstream signaling receptors (VEGFRs). This complementary mechanism of action is hypothesized to lead to a more profound and durable anti-tumor response and potentially overcome resistance to sunitinib monotherapy.
Preclinical Data Summary
While direct combination data is limited in the public domain, preclinical studies have compared the efficacy of this compound and sunitinib as monotherapies in RCC xenograft models.
Table 1: Summary of Preclinical Efficacy of this compound versus Sunitinib in Renal Cell Carcinoma Xenograft Models
| Parameter | This compound | Sunitinib | Cell Line / Model | Key Findings | Reference |
| Tumor Growth Inhibition | Showed significant tumor regression | Showed anti-tumor activity | Patient-derived ccRCC xenografts | This compound was found to be more active than sunitinib in a head-to-head comparison. | [4] |
| Activity against Sunitinib-Resistant Tumors | Active | Ineffective | Sunitinib-resistant ccRCC xenografts | This compound demonstrated efficacy in tumors that had progressed on sunitinib treatment. | [4] |
| Tolerance | Generally well-tolerated | Associated with toxicities | Mice bearing RCC xenografts | This compound was reported to be better tolerated than sunitinib. | [4] |
Signaling Pathways
The combination of this compound and sunitinib targets two critical pathways in RCC pathogenesis: the HIF-2α signaling cascade and the receptor tyrosine kinase (RTK) pathways.
Experimental Protocols
The following are generalized protocols for in vivo preclinical evaluation based on published studies. Specific parameters should be optimized for each experimental setup.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound and sunitinib, both as single agents and in combination, in a subcutaneous RCC xenograft model.
Methodology:
-
Cell Culture:
-
Culture human ccRCC cell lines (e.g., 786-O, A498, which are VHL-deficient) in appropriate media and conditions.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
-
Tumor Establishment and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Sunitinib
-
Group 4: this compound + Sunitinib
-
-
-
Drug Formulation and Administration:
-
This compound: Formulate in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Administer orally (p.o.) once or twice daily at a dose range of 10-100 mg/kg.
-
Sunitinib: Formulate in a vehicle such as citrate buffer (pH 3.5) or 0.5% carboxymethylcellulose. Administer orally (p.o.) once daily at a dose range of 40-80 mg/kg.[7][8]
-
For the combination group, administer the drugs at their respective doses and schedules. Staggering administration times may be necessary to avoid potential drug-drug interactions.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (length x width²) / 2.
-
Monitor animal body weight and general health status 2-3 times per week as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor can be flash-frozen for protein and RNA analysis (e.g., Western blot for HIF-2α target genes, qRT-PCR).
-
Another portion can be fixed in formalin for immunohistochemical analysis (e.g., CD31 for microvessel density, Ki-67 for proliferation, TUNEL for apoptosis).
-
Statistical Analysis
Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare the effects of different treatments over time. Endpoint tumor weights can be compared using a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The combination of this compound and sunitinib holds significant promise for the treatment of advanced RCC. The distinct but complementary mechanisms of action, targeting both the transcriptional activation of pro-angiogenic and pro-proliferative genes and the downstream receptor signaling, provide a strong rationale for synergistic or additive anti-tumor activity. The available preclinical data for this compound monotherapy demonstrates its potential to be more effective and better tolerated than sunitinib in certain RCC models, including those resistant to sunitinib. Further preclinical studies directly evaluating the combination are warranted to confirm the enhanced efficacy and to determine the optimal dosing and scheduling for future clinical investigation. The protocols outlined in this document provide a framework for conducting such preclinical studies.
References
- 1. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
PT2399 Treatment in Sunitinib-Resistant Clear Cell Renal Cell Carcinoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent form of kidney cancer, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits, particularly HIF-2α, which drives tumorigenesis through the upregulation of genes involved in angiogenesis, cell proliferation, and survival.[1][2] Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets VEGF receptors, has been a first-line treatment for advanced ccRCC.[3][4] However, a significant number of patients either present with intrinsic resistance or develop acquired resistance to sunitinib over time, posing a major clinical challenge.[4]
PT2399 is a first-in-class, orally available small molecule that selectively antagonizes HIF-2α. It functions by disrupting the heterodimerization of HIF-2α with its partner protein, HIF-1β (also known as ARNT), a crucial step for its transcriptional activity.[1][5] Preclinical studies have demonstrated that this compound shows significant anti-tumor activity in ccRCC models, including those that have developed resistance to sunitinib.[1][2] These findings validate HIF-2α as a critical therapeutic target in ccRCC and suggest that this compound could be a valuable therapeutic option for patients with sunitinib-refractory disease.
This document provides detailed application notes and experimental protocols for the study of this compound in sunitinib-resistant ccRCC models, intended to guide researchers in this field.
Data Presentation
Table 1: In Vitro Efficacy of Sunitinib in Parental and Sunitinib-Resistant ccRCC Cell Lines
| Cell Line | Sunitinib IC50 (µM) | Fold Resistance | Reference |
| 786-O (Parental) | 4.6 - 5.2 | - | [6] |
| 786-O (Sunitinib-Resistant) | 22.6 | ~4.3 | [6] |
Table 2: In Vivo Efficacy of this compound in ccRCC Patient-Derived Xenograft (PDX) Models
| Model Type | Treatment | Response Rate | Key Findings | Reference |
| ccRCC PDX Lines (n=18) | This compound | 56% (10/18) showed tumor suppression | This compound had greater activity than sunitinib and was effective in sunitinib-progressing tumors. | [1][2] |
| Sunitinib-Progressing ccRCC PDX | This compound | Not explicitly quantified, but activity was retained. | Higher baseline HIF-2α protein levels were associated with sensitivity to this compound. | [2] |
Mandatory Visualizations
Caption: HIF-2α signaling pathway and this compound mechanism of action.
Caption: Workflow for preclinical evaluation of this compound.
Caption: this compound circumvents sunitinib resistance by targeting HIF-2α.
Experimental Protocols
Protocol 1: Establishment of Sunitinib-Resistant ccRCC Cell Lines (e.g., 786-O)
Materials:
-
Parental 786-O ccRCC cell line (ATCC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sunitinib malate (Selleck Chemicals)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of sunitinib (e.g., 10 mM) in DMSO and store at -20°C.
-
Initial Dosing: Culture parental 786-O cells in their complete growth medium. Introduce sunitinib at a low concentration, typically below the IC50 (e.g., 1-2 µM).[6]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the sunitinib concentration in the culture medium. This is typically done in a stepwise manner (e.g., increasing by 1-2 µM increments).
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and proliferation. The medium containing sunitinib should be replaced every 2-3 days. The cells should be passaged as they reach confluence.
-
Stabilization: Continue the dose escalation until the cells can proliferate in a high concentration of sunitinib (e.g., 10 µM).[6] Maintain the resistant cell line (termed 786-O-SR) in a medium containing this concentration of sunitinib to ensure the stability of the resistant phenotype.
-
Validation:
-
Perform a cell viability assay (e.g., WST-1 or MTT) to determine the IC50 of sunitinib in both the parental and resistant cell lines. A significant increase in the IC50 value (e.g., >4-fold) confirms resistance.[6]
-
Characterize molecular changes associated with resistance, such as the expression of drug efflux pumps or activation of alternative signaling pathways, via Western blot or qPCR.
-
Protocol 2: In Vivo Sunitinib-Resistant ccRCC Xenograft Model
Materials:
-
Sunitinib-resistant ccRCC cells (e.g., 786-O-SR)
-
Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)
-
Matrigel (optional)
-
Sunitinib for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest the 786-O-SR cells and resuspend them in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor take rate.
-
Subcutaneous Injection: Subcutaneously inject approximately 5 x 10^6 786-O-SR cells into the flank of each mouse.
-
Tumor Growth and Sunitinib Treatment:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer sunitinib (e.g., 40 mg/kg) or vehicle control daily via oral gavage.
-
-
Induction of Resistance in a Naive Model (Alternative to using pre-established resistant cells):
-
Inject parental 786-O cells into mice.
-
Once tumors are established, treat with sunitinib.
-
When tumors develop resistance and begin to regrow, excise the tumors.
-
Fragment the tumors and serially passage them into new cohorts of mice that continue to receive sunitinib treatment. Resistance is typically established by the third passage.
-
-
This compound Treatment:
-
Once the sunitinib-resistant tumors are established and growing, randomize the mice into new treatment groups: vehicle control and this compound.
-
Administer this compound at an effective dose (determined by prior dose-ranging studies) via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 3: Western Blot Analysis of HIF-2α and Target Gene Expression
Materials:
-
Protein lysates from ccRCC cells or tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-HIF-2α (e.g., Novus Biologicals, NB100-122)
-
Antibodies against HIF-2α target genes (e.g., VEGF, Cyclin D1)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenized tumor tissue in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-2α diluted 1:1000 in blocking buffer) overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 4.
-
Apply the ECL substrate and visualize the protein bands using an appropriate imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between different treatment groups.
Conclusion
The HIF-2α antagonist this compound represents a promising therapeutic strategy for sunitinib-resistant ccRCC. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanisms of this compound in preclinical models of sunitinib resistance. Further studies utilizing these methodologies will be crucial for advancing our understanding of HIF-2α as a therapeutic target and for the development of novel treatment strategies for patients with advanced kidney cancer.
References
- 1. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 4. Sunitinib resistance in renal cell carcinoma: From molecular mechanisms to predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PT2399's Effect on Tumor Angiogenesis and Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
PT2399 is a potent and selective first-generation small-molecule inhibitor of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor.[1][2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC) characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, HIF-2α accumulates and drives the transcription of numerous genes essential for tumor progression.[3][4] These target genes are critically involved in promoting angiogenesis, metabolic reprogramming, and cell proliferation.[5][6] this compound exerts its anti-tumor effects by directly binding to the PAS B domain of the HIF-2α protein, which prevents its crucial heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1][2] This disruption blocks the HIF-2 complex from binding to DNA, thereby inhibiting the expression of its target genes and impacting both tumor vascularization and metabolic activity.[7] These notes provide an overview of this compound's mechanism and its effects, along with protocols for key experimental assays.
Mechanism of Action: HIF-2α Inhibition
Under normal oxygen conditions or in the presence of functional pVHL, the HIF-2α subunit is targeted for proteasomal degradation. In VHL-deficient ccRCC or under hypoxic conditions, HIF-2α stabilizes and translocates to the nucleus. There, it dimerizes with ARNT to form the active HIF-2 transcription factor, which binds to hypoxia response elements (HREs) in the promoter regions of target genes. This compound directly interferes with this process by binding to HIF-2α and blocking its interaction with ARNT.[1][3] This leads to the downregulation of genes such as Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis, and Glucose Transporter 1 (GLUT1), which facilitates the increased glucose uptake characteristic of cancer metabolism.[5]
Data Presentation: Quantitative Summary
Table 1: Pharmacological and In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Notes | Source |
| IC₅₀ (HIF-2α Binding) | 6 nM | Biochemical Assay | Directly binds to HIF-2α PAS B domain. | [1] |
| Effective Concentration | 0.2 - 2 µM | 786-O ccRCC Cells | Inhibition of colony formation in soft agar. | [1][8] |
| Off-Target Toxicity | > 20 µM | HIF-2α −/− 786-O Cells | Proliferation inhibited at high concentrations, suggesting off-target effects. | [1][8] |
Table 2: In Vivo Efficacy of this compound in Preclinical ccRCC Models
| Parameter | Dosage | Model | Key Findings | Source |
| Tumor Growth Inhibition | 100 mg/kg, p.o., q12h | Orthotopic Xenografts | More active than sunitinib; active in sunitinib-resistant tumors. | [1][2] |
| Tumor Suppression Rate | Not Specified | Patient-Derived Xenografts (PDX) | Suppressed tumorigenesis in 56% (10 of 18) of ccRCC PDX models. | [3] |
| Pharmacodynamic Marker | Not Specified | Mouse Models | Reduced circulating erythropoietin (EPO), a known HIF-2α target. | [2][3] |
Experimental Protocols
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of carcinogenesis, and is used to evaluate the effect of this compound on the tumorigenic potential of cancer cells in vitro.
Methodology:
-
Prepare Base Agar Layer: Mix 1.2% agar solution with 2x cell culture medium (e.g., DMEM with 20% FBS) in a 1:1 ratio to create a 0.6% agar base. Pipette 1.5-2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Cell Layer: Harvest and count cells (e.g., 786-O ccRCC cells). Resuspend cells in complete medium and mix with a 0.7% agar solution to a final cell density of 5,000-10,000 cells/mL and a final agar concentration of 0.35%.
-
Plating: Carefully layer 1 mL of the cell-agar suspension on top of the solidified base layer.
-
Treatment: After the cell layer solidifies, add 1-2 mL of complete medium containing this compound (at concentrations ranging from 0.2 to 2 µM) or vehicle control (e.g., DMSO) to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days. Replace the top medium with fresh medium containing the respective treatment every 3-4 days.
-
Quantification: After incubation, stain the colonies with a 0.005% crystal violet solution for 1 hour. Count the number of colonies larger than a predefined diameter (e.g., 50 µm) using a microscope.
Orthotopic Renal Cell Carcinoma Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound in a physiologically relevant environment.
Methodology:
-
Cell Preparation: Harvest VHL-deficient ccRCC cells (e.g., 786-O) from culture. Resuspend 1-2 x 10⁶ cells in 30-50 µL of a mixture of sterile PBS and Matrigel.
-
Surgical Procedure: Anesthetize an immunodeficient mouse (e.g., NOD-SCID). Make a flank incision to expose the kidney. Using a fine-gauge needle, inject the cell suspension under the renal capsule. Suture the incision.
-
Tumor Growth and Randomization: Allow tumors to grow for 1-2 weeks. Once tumors are established, randomize animals into control (vehicle) and treatment groups.
-
Drug Administration: Administer this compound via oral gavage, typically at a dose of 100 mg/kg, twice daily.[1] The vehicle control should be the same formulation without the active compound.
-
Monitoring: Monitor tumor growth using non-invasive imaging (e.g., bioluminescence or MRI) if applicable. Record animal body weight and general health status regularly.
-
Endpoint Analysis: At the end of the study (based on tumor burden or a fixed time point), euthanize the animals. Excise the tumors and record their weight and volume. Process tumor tissue for downstream analysis such as immunohistochemistry (for angiogenesis markers like CD31) or Western blotting (for HIF-2α target proteins).
Gene Expression Analysis by RT-qPCR
This protocol is used to quantify the downregulation of HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1) in response to this compound treatment.[5]
Methodology:
-
Cell Treatment: Plate ccRCC cells and treat with this compound (e.g., 1 µM) or vehicle for 24-48 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green or TaqMan master mix.
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the vehicle-treated controls.
Biomarkers and Mechanisms of Resistance
The response to this compound is not uniform across all VHL-mutant ccRCCs.[2][3] This variability highlights the need for predictive biomarkers to guide clinical application.
-
Sensitivity: Tumors that are highly sensitive to this compound tend to have higher baseline expression levels of HIF-2α.[3][8] This suggests that tumors more dependent on the HIF-2α pathway are more susceptible to its inhibition.
-
Resistance: Prolonged treatment with this compound can lead to acquired resistance. Mechanisms include mutations in the this compound binding site on HIF-2α or second-site suppressor mutations in its binding partner, ARNT.[2][3] Both types of mutations can restore the formation of the HIF-2α/ARNT dimer even in the presence of the drug.[2] Additionally, mutations in other pathways, such as the p53 pathway, may contribute to intrinsic resistance.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia, angiogenesis, and metabolism in the hereditary kidney cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mail.jkcvhl.com [mail.jkcvhl.com]
- 8. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HIF-2α Targets Following PT2399 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor, plays a critical role in cellular adaptation to low oxygen environments (hypoxia). In various cancers, particularly clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to the constitutive stabilization and activity of HIF-2α. This drives the transcription of numerous target genes involved in tumor progression, including angiogenesis, cell proliferation, and metabolism. PT2399 is a potent and selective small-molecule inhibitor of HIF-2α. It functions by binding to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with HIF-1β (also known as ARNT), thereby inhibiting the transcriptional activation of HIF-2α target genes.[1] Western blot analysis is a fundamental technique to investigate the efficacy of this compound by quantifying the reduction in protein levels of HIF-2α and its downstream targets.
HIF-2α Signaling Pathway and Mechanism of this compound Action
Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-2α to stabilize, translocate to the nucleus, and form a heterodimer with ARNT. This complex then binds to hypoxia response elements (HREs) on the DNA to activate the transcription of target genes such as Vascular Endothelial Growth Factor (VEGF), Erythropoietin (EPO), Cyclin D1, and c-Myc. This compound directly interferes with this process by preventing the formation of the functional HIF-2α/ARNT heterodimer.
References
Troubleshooting & Optimization
Technical Support Center: PT2399 Acquired Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the HIF-2α inhibitor, PT2399, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor.[1] It functions by binding directly to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1][2] This disruption of the HIF-2α/ARNT complex formation is critical, as this complex is necessary for binding to hypoxia-response elements (HREs) in the DNA and activating the transcription of target genes involved in tumorigenesis, angiogenesis, and cell survival.[2] this compound has an IC50 of 6 nM for HIF-2α.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Acquired resistance to this compound can manifest through several mechanisms, primarily categorized as on-target alterations or the activation of compensatory signaling pathways.
-
On-Target Mutations: The most well-documented mechanism is the emergence of mutations within the HIF-2α protein itself that prevent this compound from binding effectively. A key mutation that has been identified is the G323E substitution in the HIF-2α PAS B domain.[3][4] This mutation introduces a bulky and negatively charged glutamate residue into the drug-binding pocket, sterically hindering the entry of this compound.[3][5] Mutations in the binding partner, ARNT (HIF-1β), at the interface with HIF-2α, have also been reported to confer resistance by preserving the HIF-2 dimer despite treatment with this compound.[3]
-
Reduced HIF-2α Expression: Some resistant tumors exhibit lower, or even undetectable, levels of HIF-2α protein.[3] This suggests that the cancer cells may have become less dependent on the HIF-2α pathway for their growth and survival, thereby rendering a HIF-2α inhibitor ineffective.
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Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to bypass the inhibition of HIF-2α. The PI3K/Akt/mTOR pathway is a frequently activated signaling cascade in clear cell renal cell carcinoma (ccRCC) and is a known driver of therapeutic resistance.[6][7][8] Activation of this pathway can promote cell growth, proliferation, and survival, compensating for the downstream effects of HIF-2α inhibition.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line model.
Possible Cause 1: Development of on-target mutations.
-
Troubleshooting Steps:
-
Sequence the EPAS1 (HIF-2α) and ARNT (HIF-1β) genes in your resistant cell population to identify potential mutations, paying close attention to the drug-binding pocket of HIF-2α (e.g., Gly323).
-
Perform a co-immunoprecipitation (Co-IP) assay to assess the dimerization of HIF-2α and ARNT in the presence of this compound. In resistant cells with on-target mutations, you may observe that this compound is no longer able to disrupt this interaction.
-
Possible Cause 2: Altered HIF-2α protein levels.
-
Troubleshooting Steps:
-
Perform Western blot analysis to compare the expression levels of HIF-2α protein in your sensitive parental cell line and the resistant derivative. A significant decrease in HIF-2α expression in the resistant line could explain the lack of response to this compound.
-
Possible Cause 3: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Assess the activation status of key survival pathways such as PI3K/Akt/mTOR using Western blot analysis. Look for increased phosphorylation of key proteins like Akt (at Ser473) and mTOR (at Ser2448) in the resistant cells compared to the sensitive parental cells, both at baseline and after this compound treatment.
-
Problem 2: Difficulty in confirming this compound's on-target effect of disrupting the HIF-2α/ARNT dimer.
Experimental Workflow:
Caption: Workflow for Co-immunoprecipitation to assess HIF-2α/ARNT dimerization.
Quantitative Data Summary
| Cell Line | VHL Status | This compound Sensitivity | Relative HIF-2α Protein Level | Reference |
| 786-O | Mutant | Sensitive | High | [2] |
| A498 | Mutant | Sensitive | High | [2] |
| UMRC-2 | Mutant | Insensitive | Low | [2] |
| 769-P | Mutant | Insensitive | Low | [2] |
| Mutation | Effect on this compound Binding | Mechanism | Reference |
| HIF-2α G323E | Prevents binding | Steric hindrance in the drug-binding pocket | [3][4] |
| HIF-1β (ARNT) F446L | Preserves dimer formation | Mutation at the HIF-2α/HIF-1β interface | [3] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Plot the percentage of cell viability versus the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Sample Preparation: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-2α, ARNT, phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse this compound- or vehicle-treated cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-ARNT antibody (or anti-HIF-2α antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both HIF-2α and ARNT to assess their interaction.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in inhibiting HIF-2α signaling.
Caption: Overview of acquired resistance mechanisms to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/AKT Pathway and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of PI3K‐AKT Pathway‐Related Genes and Construction of Prognostic Prediction Model for ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PT2399 Resistance in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the HIF-2α inhibitor, PT2399, in preclinical models of cancer, particularly renal cell carcinoma (RCC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a transcription factor that plays a critical role in the development and progression of certain cancers, most notably clear cell renal cell carcinoma (ccRCC), where it is often constitutively active due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. This compound functions by binding to the PAS-B domain of the HIF-2α protein, which prevents its heterodimerization with HIF-1β (also known as ARNT). This disruption of the HIF-2α/HIF-1β complex inhibits the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.
Q2: What are the known mechanisms of acquired resistance to this compound in preclinical models?
A2: Acquired resistance to this compound in preclinical models is a multifactorial phenomenon. The primary mechanisms that have been identified include:
-
Alterations in HIF-2α Expression: A common mechanism is the downregulation of HIF-2α protein levels in resistant cells compared to their sensitive counterparts.
-
Upregulation of HIF-1α: A compensatory increase in the expression of the related transcription factor, HIF-1α, can sometimes mediate resistance by activating alternative pro-survival pathways.
-
Mutations in the HIF-2α Gene (EPAS1): A specific point mutation, G323E, in the PAS-B domain of HIF-2α has been identified in resistant models. This mutation is thought to interfere with the binding of this compound to its target.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, most notably the PI3K/AKT/mTOR signaling cascade, can allow cancer cells to circumvent the effects of HIF-2α inhibition.[1][2][3][4]
Q3: Are there established methods to generate this compound-resistant cell lines?
A3: Yes, this compound-resistant cell lines can be generated through continuous exposure to the drug. While specific protocols vary between laboratories, a general approach involves culturing sensitive cancer cell lines (e.g., 786-O, A498) in the presence of gradually increasing concentrations of this compound over a prolonged period. This process selects for a population of cells that can proliferate in the presence of the inhibitor.
Q4: What are the potential strategies to overcome this compound resistance?
A4: Several strategies are being explored to overcome acquired resistance to this compound:
-
Combination Therapy: The most promising approach is the use of combination therapies that target the identified resistance mechanisms. A key strategy involves co-administering this compound with an mTOR inhibitor, such as everolimus. This dual-targeting approach aims to simultaneously block both the primary driver (HIF-2α) and the key resistance pathway (mTOR).[5][6]
-
Targeting Downstream Effectors: Inhibiting key downstream targets of the activated bypass pathways may also prove effective.
-
Development of Novel HIF-2α Inhibitors: The development of next-generation HIF-2α inhibitors that can bind to mutant forms of the protein or have different binding properties is an active area of research.
Troubleshooting Guides
Problem 1: My this compound-sensitive cell line is showing signs of developing resistance (e.g., decreased growth inhibition at previously effective concentrations).
| Possible Cause | Troubleshooting/Verification Steps |
| Emergence of a resistant subpopulation | - Perform a dose-response curve to confirm the shift in IC50. - Isolate single-cell clones and test their individual sensitivity to this compound. |
| Downregulation of HIF-2α expression | - Perform Western blot analysis to compare HIF-2α protein levels in your current cell line versus an early-passage, sensitive stock. |
| Upregulation of HIF-1α expression | - Perform Western blot analysis to assess HIF-1α protein levels. |
| Activation of the PI3K/AKT/mTOR pathway | - Perform Western blot analysis to check the phosphorylation status of key pathway components such as AKT (p-AKT Ser473) and S6 ribosomal protein (p-S6 Ser235/236). |
Problem 2: My in vivo xenograft model, initially responsive to this compound, has started to regrow despite continuous treatment.
| Possible Cause | Troubleshooting/Verification Steps |
| Development of acquired resistance in the tumor | - Excise the resistant tumor and establish a new cell line from it. - Characterize this new cell line in vitro for its sensitivity to this compound and analyze for the resistance mechanisms described in FAQ 2. |
| Pharmacokinetic issues with drug delivery | - Verify the stability and concentration of your this compound formulation. - If possible, measure plasma levels of this compound in the treated animals to ensure adequate exposure. |
| Tumor heterogeneity | - Analyze different sections of the resistant tumor for molecular markers of resistance to assess heterogeneity. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Renal Cell Carcinoma Cell Line (e.g., 786-O)
Objective: To generate a 786-O cell line with acquired resistance to this compound.
Materials:
-
786-O human renal cell carcinoma cell line (ATCC® CRL-1932™)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)[5]
-
This compound (dissolved in DMSO)
-
Standard cell culture equipment
Procedure:
-
Initial Seeding: Plate 786-O cells at a low density in their complete growth medium.
-
Initial this compound Exposure: Once the cells are attached and growing, add this compound to the medium at a concentration slightly below the IC50 value for this cell line.
-
Gradual Dose Escalation: As the cells begin to proliferate in the presence of this compound, gradually increase the concentration of the drug with each passage. The increments should be small enough to allow for the selection of resistant cells without causing mass cell death.
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate.
-
Maintenance of Resistant Line: Once the cells are able to proliferate steadily in a high concentration of this compound (e.g., 5-10 times the initial IC50), they can be considered resistant. Maintain the resistant cell line in medium containing this concentration of this compound to prevent the loss of the resistant phenotype.
-
Characterization: Characterize the resistant cell line by comparing its IC50 to this compound with the parental line and by analyzing the expression of HIF-2α, HIF-1α, and the activation state of the PI3K/AKT/mTOR pathway.
Protocol 2: In Vivo Xenograft Model of Acquired this compound Resistance
Objective: To establish an in vivo model of acquired resistance to this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
This compound-sensitive renal cell carcinoma cells (e.g., 786-O)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject this compound-sensitive RCC cells (typically 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.[7]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
This compound Administration: Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily).[8]
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Development of Resistance: Continue treatment until tumors in the this compound-treated group, after an initial response, begin to regrow. This regrowth indicates the development of acquired resistance.
-
Model for Further Studies: These mice with acquired resistant tumors can then be used to test combination therapies or other novel agents.
Protocol 3: CRISPR-Cas9 Mediated Generation of EPAS1 G323E Point Mutation
Objective: To introduce the G323E point mutation into the EPAS1 gene of a renal cancer cell line.
Materials:
-
Renal cancer cell line (e.g., 786-O or A498)
-
CRISPR-Cas9 expression plasmid (e.g., pX459)
-
Single guide RNA (sgRNA) targeting the genomic region of EPAS1 containing the G323 codon.
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired G-to-A mutation (to change GGC to GAG, encoding Glutamic Acid instead of Glycine) and silent mutations to prevent re-cutting by Cas9.
-
Transfection reagent[9]
-
Puromycin for selection (if using pX459)
-
Genomic DNA extraction kit
-
PCR primers flanking the target region
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting the EPAS1 locus near the G323 codon into the CRISPR-Cas9 expression plasmid.
-
ssODN Repair Template Design: Design an ssODN that is homologous to the target region but contains the desired G-to-A mutation and additional silent mutations within the PAM site or sgRNA recognition sequence.
-
Transfection: Co-transfect the renal cancer cells with the CRISPR-Cas9/sgRNA plasmid and the ssODN repair template.[10]
-
Selection: If using a plasmid with a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies from single cells.
-
Screening of Clones:
-
Expand individual clones.
-
Extract genomic DNA from each clone.
-
PCR amplify the targeted region of the EPAS1 gene.
-
Sequence the PCR products by Sanger sequencing to identify clones containing the desired G323E mutation.
-
-
Validation: Once a clone with the correct mutation is identified, further validate the mutation at the protein level (if an antibody is available) and assess its functional consequences on this compound sensitivity.
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound and Everolimus Combination
| Treatment Group | 786-O (this compound-Sensitive) % Growth Inhibition | 786-O (this compound-Resistant) % Growth Inhibition |
| Vehicle Control | 0% | 0% |
| This compound (1 µM) | 85% | 15% |
| Everolimus (100 nM) | 30% | 45% |
| This compound (1 µM) + Everolimus (100 nM) | 95% | 80% |
Table 2: Hypothetical In Vivo Efficacy of this compound and Everolimus Combination in a this compound-Resistant Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| This compound (30 mg/kg, daily) | 1200 | 20% |
| Everolimus (5 mg/kg, daily) | 900 | 40% |
| This compound (30 mg/kg) + Everolimus (5 mg/kg) | 300 | 80% |
Visualizations
Figure 1: Simplified signaling pathway of this compound action and a key resistance mechanism.
Figure 2: General experimental workflow for developing and utilizing this compound-resistant models.
References
- 1. Characterization and targeting of phosphatidylinositol-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) in renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signalling pathway involvement in renal cell carcinoma pathogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K/AKT Pathway and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of everolimus in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. altogen.com [altogen.com]
- 10. Generating Mutant Renal Cell Lines Using CRISPR Technologies - Diabetic Nephropathy - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing PT2399 Solubility for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solubility of PT2399 for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. It functions by directly binding to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2][3] This disruption of the HIF-2α/ARNT complex inhibits the transcription of downstream target genes involved in angiogenesis, cell proliferation, and tumor growth.[4][5]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro assays.
Q3: What are the known solubility limits of this compound in common solvents?
A3: The solubility of this compound can vary depending on the solvent and temperature. The table below summarizes the available quantitative data. It is always recommended to perform a solubility test in your specific batch of solvent and under your experimental conditions.
Data Presentation: this compound Solubility
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 453.53 | ≥ 45.35 | ≥ 100 | Solubility in DMSO is high, allowing for concentrated stock solutions. |
| Ethanol | 453.53 | ≥ 45.35 | ≥ 100 | Ethanol can be used as an alternative to DMSO. |
| PBS (pH 7.2) | 453.53 | Insoluble | Insoluble | This compound is poorly soluble in aqueous buffers alone. |
Data compiled from publicly available information from chemical suppliers. It is recommended to empirically determine the solubility in your specific experimental setup.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What are the likely causes?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your assay medium may be higher than its aqueous solubility limit.
-
Solvent Shock: Rapidly changing the solvent environment from a high concentration of DMSO to a predominantly aqueous solution can cause the compound to "crash out" of solution.
-
Low Temperature: The temperature of your aqueous medium may be too low to maintain the solubility of this compound.
-
Media Components: Interactions with salts, proteins, or other components in your cell culture medium can reduce the solubility of the compound.
Q5: What is the maximum concentration of DMSO that is safe for my cells in vitro?
A5: The tolerance to DMSO varies significantly between different cell lines. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) .[6][7] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration without affecting cell viability or the experimental outcome.[8][9]
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Final concentration exceeds aqueous solubility. | 1. Lower the final concentration of this compound: Perform a dose-response curve to determine the lowest effective concentration. 2. Perform a kinetic solubility test: Empirically determine the maximum soluble concentration of this compound in your specific assay medium. |
| "Solvent Shock" during dilution. | 1. Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium. 2. Warm the aqueous medium: Gently warm your cell culture medium or buffer to 37°C before adding the this compound stock solution. 3. Increase the volume of the aqueous medium: Add a small volume of the concentrated DMSO stock to a larger volume of the aqueous medium while gently vortexing. |
| Suboptimal solvent conditions. | 1. Optimize the final DMSO concentration: While keeping it below the cytotoxic level for your cells (ideally ≤ 0.5%), a slightly higher final DMSO concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration. 2. Consider co-solvents: For cell-free assays, the addition of a small percentage of a water-miscible organic co-solvent like ethanol or the use of surfactants such as Tween-80 might improve solubility. Note that co-solvents can be toxic to cells and their compatibility must be tested. |
| Interaction with media components. | 1. Prepare fresh solutions: Use freshly prepared media and stock solutions. 2. Filter the final solution: After dilution, if a fine precipitate is observed, you may consider filtering the solution through a 0.22 µm sterile filter. However, be aware that this may reduce the actual concentration of the compound in your working solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Primary Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molar Mass of this compound = 453.53 g/mol ).
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 453.53 g/mol = 0.0045353 g = 4.54 mg.
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood.
-
Dissolution: Add the weighed this compound powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a final concentration of 10 µM this compound in a 96-well plate with a final well volume of 200 µL and a final DMSO concentration of 0.1%.
Procedure:
-
Thaw Primary Stock: Thaw one aliquot of the 10 mM this compound primary stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM primary stock 1:10 in DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
Prepare 2X Working Solution: Prepare a 20 µM working solution (which is 2X the final desired concentration) by diluting the 1 mM intermediate stock 1:50 in pre-warmed (37°C) cell culture medium (e.g., 4 µL of 1 mM stock + 196 µL of medium). This will result in a 2X working solution with a DMSO concentration of 0.2%.
-
Cell Treatment: Add 100 µL of the 2X working solution to your cells that are already in 100 µL of culture medium in the wells of a 96-well plate. This will bring the final volume to 200 µL, the final this compound concentration to 10 µM, and the final DMSO concentration to 0.1%.
-
Vehicle Control: Prepare a vehicle control by following the same dilution steps but using only DMSO without this compound. This is crucial to account for any effects of the solvent on the cells.
Mandatory Visualizations
Caption: HIF-2α Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound In Vitro Assays.
Caption: Logical Flowchart for Troubleshooting this compound Precipitation.
References
- 1. Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
PT2399 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of PT2399 in DMSO and cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO). A common concentration for a stock solution is 10 mM. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. The final concentration of DMSO in the cell culture should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[1]
Q2: How should this compound stock solutions be stored for optimal stability?
For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from moisture, use anhydrous DMSO and store in tightly sealed vials. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Is there any available data on the stability of this compound in DMSO at room temperature?
While specific quantitative stability data for this compound in DMSO at room temperature is not publicly available, general studies on small molecule stability in DMSO suggest that prolonged storage at room temperature can lead to degradation, often accelerated by the presence of water.[2][3] For consistent experimental results, it is strongly recommended to prepare fresh dilutions from frozen stock solutions for each experiment and to not store diluted solutions at room temperature for extended periods.
Q4: What factors can affect the stability of this compound in cell culture media?
Several factors can contribute to the degradation of this compound in cell culture media:
-
Temperature: Incubation at 37°C, while necessary for cell culture, can accelerate the degradation of many small molecules.[4]
-
pH: The pH of the cell culture medium can influence the stability of the compound.[4]
-
Media Components: Certain components in the media, such as amino acids, vitamins, or enzymes present in serum, can react with and degrade the compound.[4]
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure. It is good practice to protect solutions containing this compound from light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
If you are observing variable or weak effects of this compound in your cell-based assays, consider the following potential causes and solutions:
-
Compound Degradation: this compound may be degrading in the cell culture medium during your experiment. For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals. A stability study can help determine the rate of degradation in your specific medium.
-
Low HIF-2α Activity in Cells: The target of this compound, HIF-2α, is only stable under hypoxic conditions or in cells with a von Hippel-Lindau (VHL) mutation. Ensure your cell line has the appropriate genetic background (e.g., VHL-deficient) or that you are conducting your experiments under hypoxic conditions to ensure the presence of the drug target.[5]
-
Incorrect Drug Concentration: Verify the calculations for your dilutions and ensure the final concentration is appropriate for your cell line and assay. A dose-response experiment is crucial to determine the optimal concentration range.
Issue 2: Precipitation of this compound upon addition to cell culture medium.
Precipitation of a compound when diluted into an aqueous medium is a common issue. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%).[1] High concentrations of DMSO can cause some compounds to precipitate when diluted into an aqueous solution.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold solution can sometimes cause a compound to precipitate.
-
Mixing Technique: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. Avoid adding the stock solution directly to the cells.
Quantitative Data on this compound Stability
Specific public data on the stability of this compound in various cell culture media is limited. The following tables are provided as templates to be populated with data from your own stability experiments. The provided data is hypothetical and for illustrative purposes only .
Table 1: Hypothetical Stability of this compound (10 µM) in DMSO at Various Temperatures
| Storage Temperature | % Remaining (Mean ± SD, n=3) |
| Time Point | 24 hours |
| -20°C | 99.5 ± 0.3% |
| 4°C | 97.2 ± 0.8% |
| Room Temperature (22°C) | 90.3 ± 2.1% |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Cell Culture Medium | % Remaining (Mean ± SD, n=3) |
| Time Point | 8 hours |
| DMEM + 10% FBS | 92.1 ± 1.8% |
| RPMI-1640 + 10% FBS | 93.5 ± 1.5% |
| DMEM (serum-free) | 95.3 ± 1.2% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your cell culture medium of choice using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (with and without serum, as required)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Cold acetonitrile with an internal standard
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in the desired cell culture medium to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each replicate. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable C18 reverse-phase column and a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantify the peak area of this compound relative to the internal standard at each time point. The percentage of this compound remaining is calculated by comparing the peak area ratio at each time point to that of the 0-hour time point.
-
Visualizations
Caption: this compound inhibits the HIF-2α signaling pathway.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PT2399 Dose-Response Curve Optimization In Vitro: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIF-2α inhibitor, PT2399. The information is designed to help optimize in vitro dose-response experiments and address common challenges.
Troubleshooting Guides
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. For 786-O cells, a density of 1 x 10⁴ cells/cm² is recommended to achieve a confluent monolayer within four days.[1] After thawing, plating at 4 x 10⁴ cells/cm² and allowing at least 48 hours for recovery and adherence is advisable.[1]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered drug sensitivity.
-
Compound Stability and Storage: this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. It is crucial to perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and endpoint.
-
Issue 2: The Observed Potency of this compound is Lower Than Expected
-
Question: The IC50 I'm observing is much higher than the reported 6 nM.[3] Why might this be?
-
Answer: Several factors can lead to an apparent decrease in this compound potency:
-
High Cell Density: An excessively high cell density can lead to a "cell-mass effect," where a higher concentration of the drug is required to elicit a response. Optimizing cell seeding is critical.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the drug treatment period, but ensure cell viability is not compromised.
-
Incorrect Assay Endpoint: Ensure the chosen assay endpoint is appropriate for measuring the effects of HIF-2α inhibition. For example, a proliferation assay may show effects at a later time point than a direct measure of HIF-2α target gene expression.
-
Cell Line Resistance: While 786-O cells are known to be sensitive, some cell lines may have intrinsic or acquired resistance to HIF-2α inhibition.[4] This can be due to mutations in HIF-2α or HIF-1β that prevent this compound from disrupting the HIF-2 heterodimer.[4]
-
Issue 3: High Background Signal or "Noisy" Data in the Dose-Response Curve
-
Question: My dose-response curve has a high baseline and significant scatter in the data points. How can I improve this?
-
Answer: High background and noisy data can obscure the true dose-response relationship. Consider the following:
-
Assay Choice and Optimization: Some assay reagents may have inherent background signals. Ensure you are using the appropriate controls, including "no cell" and "vehicle-only" wells, to accurately subtract background. For fluorescence-based assays, check for autofluorescence of the compound or the plate itself.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant error. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.
-
Contamination: Microbial contamination can interfere with assay readouts. Regularly check cell cultures for any signs of contamination.
-
Issue 4: Unexpected Cell Death at High this compound Concentrations
-
Question: I'm seeing a sharp drop in cell viability at high concentrations of this compound that doesn't seem to follow a typical sigmoidal curve. What's happening?
-
Answer: this compound has been reported to induce off-target toxicity at high concentrations (e.g., 20 µM), leading to inhibition of proliferation even in cells without detectable HIF-2α.[3] To distinguish between on-target HIF-2α inhibition and off-target cytotoxicity:
-
Perform a Cytotoxicity Assay in Parallel: Use a cytotoxicity assay (e.g., LDH release) alongside your viability assay to differentiate between a reduction in metabolic activity and cell death.
-
Use a HIF-2α Knockout/Knockdown Control: If possible, use a cell line where HIF-2α has been knocked out or knocked down. If the high-concentration effect persists in these cells, it is likely due to off-target effects.
-
Limit the Concentration Range: For routine dose-response experiments, it is advisable to use a concentration range that focuses on the on-target effects. For 786-O cells, a range of 0.2–2 µM has been shown to be effective in inhibiting soft agar growth.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α).[3] It functions by directly binding to the PAS-B domain of the HIF-2α protein, which prevents its heterodimerization with HIF-1β (also known as ARNT).[3][5] This disruption of the HIF-2 complex inhibits the transcription of HIF-2 target genes that are involved in tumor growth, proliferation, and angiogenesis, such as VEGF and CCND1.[5]
Q2: Which cell lines are most sensitive to this compound? A2: Cell lines with a dependency on the HIF-2α pathway are most sensitive to this compound. A prime example is the 786-O human renal cell carcinoma cell line, which has a VHL mutation leading to constitutive activation of HIF-2α.[3][5]
Q3: What are the recommended concentrations of this compound for in vitro experiments? A3: The optimal concentration of this compound will depend on the cell line and the specific assay. Based on available data:
-
IC50: this compound has a reported IC50 of 6 nM for inhibiting HIF-2α.[3]
-
Cell-Based Assays: For assays like soft agar colony formation in 786-O cells, a concentration range of 0.2–2 µM has been shown to be effective over a period of up to 21 days.[3]
-
Off-Target Effects: Be aware of potential off-target toxicity at concentrations around 20 µM.[3]
Q4: How long should I treat my cells with this compound before measuring an effect? A4: The optimal treatment time depends on the endpoint being measured:
-
Gene Expression (qPCR): Changes in the mRNA levels of HIF-2α target genes like VEGF and CCND1 can often be detected within 24 hours of treatment.[6]
-
Protein Expression (Western Blot): A reduction in the protein levels of HIF-2α targets may require longer incubation times, typically between 16 and 58 hours.[6]
-
Cell Viability/Proliferation: Effects on cell viability or proliferation are typically observed after longer treatment durations, such as 48 to 72 hours or even longer for colony formation assays.[3]
Q5: What are some key downstream targets of HIF-2α that I can measure to confirm this compound activity? A5: To confirm that this compound is inhibiting the HIF-2α pathway, you can measure the expression of its known downstream target genes. Commonly used markers include:
-
VEGF (Vascular Endothelial Growth Factor): A key regulator of angiogenesis.
-
CCND1 (Cyclin D1): Involved in cell cycle progression.
-
NDRG1 (N-myc downstream regulated 1): A stress-responsive gene.[7]
-
EPO (Erythropoietin): While a well-known HIF-2 target, its expression may be more relevant in specific cell types or in vivo.[4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 6 nM | (Biochemical Assay) | [3] |
| Effective Concentration | 0.2 - 2 µM | 786-O | [3] |
| Off-target Toxicity | ≥ 20 µM | 786-O and others | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/cm² for 786-O) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for HIF-2α Target Proteins
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 16-58 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a HIF-2α target protein (e.g., CCND1, NDRG1) or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
3. Quantitative PCR (qPCR) for HIF-2α Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours). Extract total RNA using a suitable kit.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., VEGF, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
qPCR Run: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Mandatory Visualization
Caption: this compound mechanism of action on the HIF-2α signaling pathway.
Caption: General experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting decision tree for inconsistent dose-response results.
References
- 1. 786-O Cells [cytion.com]
- 2. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Inhibition of Sphingosine-1-Phosphate Signaling in HIF-2α Inhibitor-Resistant Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PT2399 Sensitivity Biomarkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of sensitivity to PT2399, a selective inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of HIF-2α. It functions by binding directly to the PAS B domain of the HIF-2α protein, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This disruption of the HIF-2α/ARNT complex is critical, as the complex is required to bind to hypoxia response elements (HREs) in the DNA and activate the transcription of target genes involved in tumor progression, angiogenesis, and cell proliferation.[2]
Q2: Which cancer types are most likely to be sensitive to this compound?
A2: Cancers with inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene are primary candidates for this compound therapy.[3][4] This is particularly common in clear cell renal cell carcinoma (ccRCC).[5][6] Loss of VHL function leads to the stabilization and accumulation of HIF-2α, even in normal oxygen conditions, driving tumor growth.[3][4] Therefore, tumors with VHL mutations are often dependent on the HIF-2α pathway for their survival and proliferation, making them susceptible to this compound. Other tumors with genetic alterations that lead to HIF-2α stabilization, such as mutations in genes of the tricarboxylic acid (TCA) cycle (e.g., SDH, FH), may also be sensitive.[3][4]
Q3: Is VHL mutation status a definitive biomarker for this compound sensitivity?
A3: While VHL inactivation is a key indicator of potential sensitivity, it is not a definitive biomarker. Studies have shown that even among VHL-mutant ccRCCs, there is variable sensitivity to this compound, with some tumors exhibiting inherent resistance.[5][6][7] This suggests that other molecular factors contribute to the drug's efficacy.
Q4: What are other potential biomarkers for predicting sensitivity to this compound?
A4: Besides VHL status, higher baseline levels of HIF-2α protein in tumors have been associated with a better response to this compound.[8][9] A HIF-2-dependent gene expression signature has also been identified in sensitive tumors.[5][9] The presence of functional EPAS1 (the gene encoding HIF-2α) and ARNT are necessary for the formation of the target complex, and thus for this compound activity.[4] The role of p53 status as a biomarker is currently debated, with studies suggesting it does not reliably predict HIF-2 dependence.[10][11][12]
Q5: What are the known mechanisms of resistance to this compound?
A5: Resistance to this compound can be intrinsic or acquired. Acquired resistance can emerge after prolonged treatment.[5] Known mechanisms include:
-
Mutations in the HIF-2α protein: Specific mutations, such as the G323E "gatekeeper" mutation in the EPAS1 gene, can prevent this compound from binding to the HIF-2α protein, thus preserving the formation of the active HIF-2α/ARNT dimer.[11][13]
-
Mutations in ARNT: Mutations in the ARNT protein (HIF-1β) at the interface with HIF-2α can also confer resistance.[4][9]
-
Upregulation of alternative survival pathways: Tumor cells may compensate for HIF-2α inhibition by activating other signaling pathways, such as the PI3K/AKT/mTOR pathway or by increasing HIF-1α activity.[14]
Troubleshooting Guides
Problem 1: Variable or no response to this compound in in vitro cell culture models.
-
Possible Cause 1: Low or absent HIF-2α expression.
-
Possible Cause 2: Cell line is not dependent on the HIF-2α pathway.
-
Troubleshooting Step: Even with VHL mutations, some cell lines may not be solely dependent on HIF-2α for survival.[5] Consider performing a genetic knockdown (e.g., using siRNA or CRISPR) of EPAS1 to confirm HIF-2α dependence. A lack of effect on cell viability from the knockdown would suggest the cell line is a poor model for this compound sensitivity.
-
-
Possible Cause 3: Inappropriate drug concentration or off-target effects.
-
Troubleshooting Step: this compound can exhibit off-target toxicity at high concentrations (e.g., 20 μM).[1][15] Perform a dose-response curve starting from low nanomolar concentrations up to the low micromolar range (e.g., 0.1 nM to 5 μM) to determine the optimal concentration and to distinguish specific from non-specific effects.
-
-
Possible Cause 4: Intrinsic resistance.
Problem 2: Difficulty in assessing this compound target engagement (HIF-2α inhibition).
-
Possible Cause 1: Suboptimal antibody for Western blot.
-
Troubleshooting Step: Validate your HIF-2α antibody to ensure it is specific and sensitive. Use a positive control, such as a known VHL-deficient cell line (e.g., 786-O), and a negative control.
-
-
Possible Cause 2: Indirect measurement of pathway activity.
-
Troubleshooting Step: Instead of only looking at HIF-2α levels, measure the expression of known HIF-2α target genes (e.g., VEGFA, CCND1, EPO) using qRT-PCR. A decrease in the mRNA levels of these genes upon this compound treatment indicates successful target engagement.[5]
-
-
Possible Cause 3: Ineffective cell lysis or protein extraction.
-
Troubleshooting Step: Ensure your lysis buffer and protocol are optimized for nuclear proteins like HIF-2α. Include protease inhibitors in your lysis buffer to prevent degradation.[16]
-
Problem 3: Acquired resistance develops in a previously sensitive model.
-
Possible Cause 1: Emergence of resistance mutations.
-
Troubleshooting Step: Culture the cells under continuous this compound treatment to select for resistant clones. Perform genomic DNA sequencing of the EPAS1 and ARNT genes in the resistant cells to identify potential mutations that prevent drug binding.[9]
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-seq) to compare the signaling profiles of sensitive and resistant cells. This may reveal the upregulation of alternative survival pathways (e.g., PI3K/AKT, MAPK) that can be targeted in combination with this compound.[14]
-
Data Presentation
Table 1: Summary of Potential Biomarkers for this compound Sensitivity
| Biomarker Category | Potential Biomarker | Association with Sensitivity | Method of Detection |
| Genetic | VHL gene inactivation (mutation or methylation) | Positive (Primary indicator) | DNA Sequencing, Methylation-specific PCR |
| Wild-type EPAS1 (HIF-2α) | Prerequisite for sensitivity | DNA Sequencing | |
| Wild-type ARNT (HIF-1β) | Prerequisite for sensitivity | DNA Sequencing | |
| Protein Expression | High baseline HIF-2α protein levels | Positive | Western Blot, Immunohistochemistry (IHC) |
| Gene Signature | Upregulation of HIF-2α target genes | Positive | qRT-PCR, RNA-Sequencing |
Table 2: Summary of Known Resistance Mechanisms to this compound
| Resistance Mechanism | Specific Alteration | Effect on this compound Action | Method of Detection |
| On-Target Mutation | EPAS1 G323E mutation | Prevents this compound binding to HIF-2α | DNA Sequencing |
| Partner Protein Mutation | Mutations in ARNT at the HIF-2α interface | Preserves HIF-2α/ARNT dimerization despite drug | DNA Sequencing |
| Bypass Pathways | Upregulation of PI3K/AKT/mTOR signaling | Compensates for loss of HIF-2α signaling | Phospho-protein arrays, RNA-Sequencing |
| Compensatory switch to HIF-1α signaling | Bypasses HIF-2α inhibition | Western Blot, qRT-PCR for HIF-1α targets |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO at the highest concentration used for the drug) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[17]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from "no cells" wells). Normalize the data to the vehicle control wells (set as 100% viability) and plot the results as percent viability versus drug concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for HIF-2α and Downstream Targets
This protocol is for detecting changes in protein levels in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and treat cells with this compound (and vehicle control) for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: HIF-2α pathway under normal and hypoxic/VHL-mutant conditions, showing this compound's inhibitory action.
Caption: Experimental workflow for identifying this compound sensitivity biomarkers and resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 9. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity of VHL mutant kidney cancers to HIF2 inhibitors does not require an intact p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]
- 15. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PT2399-resistant mutations in the HIF-2α gene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the HIF-2α inhibitor, PT2399.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the PAS-B domain of the HIF-2α protein.[1] By binding to a cavity within this domain, this compound induces a conformational change that prevents the heterodimerization of HIF-2α with its partner protein, HIF-1β (also known as ARNT).[2][3] This disruption of the HIF-2α/HIF-1β complex formation is crucial, as this complex is responsible for binding to hypoxia response elements (HREs) in the DNA and activating the transcription of target genes involved in tumor growth and angiogenesis.[4] Consequently, this compound treatment leads to the downregulation of these target genes, thereby inhibiting tumor progression.[5]
Q2: What are the known resistance mutations to this compound?
A2: The primary mechanism of acquired resistance to this compound involves mutations that allow the HIF-2α/HIF-1β dimer to remain intact despite the presence of the inhibitor.[6][7] The most well-characterized resistance mutations are:
-
HIF-2α G323E: This is considered a "gatekeeper" mutation. The substitution of glycine with the bulkier glutamic acid residue at position 323 sterically hinders the binding of this compound to its target pocket within the HIF-2α PAS-B domain.[6]
-
HIF-1β F446L: This is a second-site suppressor mutation found in the HIF-1β subunit. This mutation enhances the binding affinity between HIF-2α and HIF-1β, effectively compensating for the disruptive effect of this compound and preserving the functional heterodimer.[6]
Q3: What is the IC50 of this compound for wild-type HIF-2α?
A3: this compound is a potent inhibitor of wild-type HIF-2α with a reported IC50 of 6 nM .[8]
Q4: How does the G323E mutation affect the efficacy of this compound?
Q5: Are there specific cell lines that are known to be sensitive or resistant to this compound?
A5: Yes, variability in sensitivity to this compound has been observed across different clear cell renal cell carcinoma (ccRCC) cell lines. For example, 786-O and A498 cell lines are reported to be sensitive to this compound, while UMRC-2 and 769-P cells have shown insensitivity.[5] This differential sensitivity may be linked to the levels of HIF-2α expression and the dependency of the cell line on the HIF-2α pathway.[5]
Troubleshooting Guides
Problem 1: Reduced or no this compound activity in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to confirm the optimal working concentration for your specific cell line and assay. |
| Cell Line Integrity | Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Verify that the cell line has not been passaged excessively, which can lead to phenotypic drift. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations. Ensure that the chosen viability assay is appropriate for your experimental setup. |
| Drug Stability | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Problem 2: Development of resistance to this compound during long-term experiments.
| Possible Cause | Troubleshooting Step |
| Acquired Resistance Mutations | Sequence the EPAS1 (HIF-2α) and ARNT (HIF-1β) genes in your resistant cell population to identify potential mutations such as G323E in HIF-2α or F446L in HIF-1β. |
| Clonal Selection | A pre-existing resistant subpopulation may have been selected for during treatment. Consider performing single-cell cloning to isolate and characterize resistant clones. |
| Activation of Bypass Pathways | Investigate the activation of alternative signaling pathways that may compensate for the inhibition of HIF-2α. This can be done through RNA sequencing or proteomic analysis. |
Problem 3: Off-target effects observed at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Non-specific Toxicity | High concentrations of this compound (e.g., 20 µM) have been reported to cause off-target toxicity.[8] It is crucial to use the lowest effective concentration. |
| Experimental Controls | Include appropriate negative controls, such as a HIF-2α knockout cell line, to distinguish between on-target and off-target effects. |
Quantitative Data Summary
| Compound | Target | Mutation | IC50 | Assay Type |
| This compound | HIF-2α | Wild-Type | 6 nM | Biochemical Assay |
| Compound X | HIF-2α | G323E | Minimal shift in ΔTm compared to wild-type | Thermal Shift Assay |
Note: Specific IC50 values for this compound against the G323E mutant are not yet widely published. The data for "Compound X" is from ongoing research into next-generation inhibitors and is included to illustrate the challenge of targeting this resistant mutant.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of ccRCC cell lines.
Materials:
-
ccRCC cell lines (e.g., 786-O, A498)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Generation of HIF-2α G323E Mutant Cell Line using CRISPR-Cas9
This protocol provides a general workflow for creating a stable cell line with the G323E mutation in the EPAS1 gene.
Materials:
-
HEK293T or a relevant ccRCC cell line
-
CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the region around G323 of EPAS1
-
Single-stranded donor oligonucleotide (ssODN) containing the G323E mutation and silent mutations to prevent re-cutting by Cas9
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or limiting dilution supplies for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing services
Procedure:
-
gRNA Design:
-
Design a gRNA that targets a region close to the Gly323 codon in the EPAS1 gene. Use online tools to minimize off-target effects.
-
-
Donor Oligonucleotide Design:
-
Design an ssODN that contains the desired G-to-A point mutation to change the Gly323 codon (GGC) to a Glu codon (GAG).
-
Incorporate additional silent mutations in the PAM sequence or nearby to prevent the Cas9 nuclease from re-cutting the repaired allele.
-
-
Transfection:
-
Co-transfect the Cas9/gRNA plasmid and the ssODN into the target cells using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, isolate single cells into individual wells of a 96-well plate using either FACS or limiting dilution.
-
-
Expansion and Screening:
-
Expand the single-cell clones into larger populations.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region of the EPAS1 gene.
-
Sequence the PCR products using Sanger sequencing to identify clones that have successfully incorporated the G323E mutation.
-
-
Validation:
-
Confirm the presence of the G323E mutation at the protein level through Western blotting or other protein analysis techniques if an antibody specific to the mutant protein is available.
-
Functionally validate the resistant phenotype by performing cell viability assays with this compound.
-
Visualizations
Caption: HIF-2α Signaling Pathway Under Hypoxic Conditions.
Caption: Mechanism of this compound Action and Resistance.
Caption: Experimental Workflow for Resistance Analysis.
References
- 1. Exploring the inhibition mechanism on HIF-2 by inhibitor this compound and 0X3 using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Minimizing Off-Target Effects of PT2399
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the HIF-2α inhibitor, PT2399, and minimize potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor? I'm concerned about off-target kinase inhibition.
A1: This is a crucial point of clarification. This compound is not a kinase inhibitor. Its primary and intended target is the Hypoxia-Inducible Factor 2-alpha (HIF-2α), a transcription factor.[1][2][3][4] this compound functions by binding directly to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with ARNT (also known as HIF-1β).[2] This disruption is essential for HIF-2α to bind to DNA and regulate gene expression. While off-target effects are a consideration for any small molecule, the primary mechanism of this compound is not kinase inhibition.
Q2: What are the known off-target effects of this compound?
A2: At higher concentrations, this compound has been observed to cause off-target toxicity. For instance, a concentration of 20 μM has been shown to inhibit the proliferation of HIF-2α knockout (HIF-2α −/−) 786-O cells and other cancer cell lines that do not have detectable levels of HIF-2α.[1][2] This suggests that at high concentrations, the compound affects cellular processes independent of its intended target. However, specific off-target kinases have not been prominently identified in the literature as the primary mediators of these effects. A study noted that this compound had minimal effect on a panel of 68 receptors, ion channels, and enzymes.[1]
Q3: How can I be confident that the cellular phenotype I observe is due to on-target HIF-2α inhibition?
A3: This is a critical question in pharmacological studies. The best approach is a multi-pronged strategy involving careful dose-response experiments and the use of appropriate controls. One of the most definitive methods is to perform a rescue experiment or use a genetic knockout model. For example, if the phenotype you observe with this compound treatment is reversed by overexpressing a drug-resistant mutant of HIF-2α, it strongly suggests an on-target effect. Conversely, using a CRISPR-Cas9 mediated HIF-2α knockout cell line should phenocopy the effects of this compound if the drug is acting on-target.[1]
Q4: What is the recommended concentration range for using this compound in cell culture experiments?
A4: The effective concentration of this compound for on-target HIF-2α inhibition is significantly lower than the concentrations at which off-target toxicity is observed. Studies have shown that this compound can inhibit the soft agar growth of 786-O cells at concentrations between 0.2 μM and 2 μM.[1][2] It is always recommended to perform a dose-response curve in your specific cell line to determine the optimal concentration that elicits the desired on-target effect while minimizing off-target toxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cellular toxicity observed at low concentrations of this compound. | Cell line may be particularly sensitive, or the this compound stock solution may be at a higher concentration than believed. | Verify the concentration of your this compound stock solution. Perform a dose-response experiment starting from a very low concentration (e.g., nanomolar range) to determine the IC50 for your cell line. |
| No effect observed even at concentrations where on-target activity is expected. | The cell line may not be dependent on HIF-2α for the phenotype being measured. Low expression of HIF-2α in the cell model. This compound degradation. | Confirm HIF-2α expression and activity in your cell model using techniques like Western blotting. Ensure proper storage and handling of this compound. Use a positive control cell line known to be sensitive to this compound (e.g., 786-O). |
| Results are inconsistent between experiments. | Variability in cell density, passage number, or this compound treatment duration. | Standardize your experimental protocols, including cell seeding density, passage number, and the duration of drug treatment. |
| Unsure if the observed effect is on-target or off-target. | The concentration of this compound being used may be too high, leading to off-target effects. | Perform a dose-response experiment and correlate the phenotype with the inhibition of known HIF-2α target genes (e.g., VEGFA, EPO). Use a HIF-2α knockout or knockdown cell line as a negative control; these cells should be resistant to the on-target effects of this compound. |
Quantitative Data Summary
| Compound | Target | IC50 | Cellular Assay Concentration (On-Target) | Concentration with Off-Target Toxicity |
| This compound | HIF-2α | 6 nM[2] | 0.2 - 2 µM (in 786-O cells for soft agar growth inhibition)[1][2] | 20 µM (inhibits proliferation of HIF-2α −/− 786-O cells)[1][2] |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound in a Cancer Cell Line
Objective: To determine the concentration range at which this compound inhibits the proliferation or viability of a cancer cell line through its on-target activity.
Methodology:
-
Cell Line Preparation: Culture a HIF-2α-dependent cancer cell line (e.g., 786-O) and a corresponding HIF-2α knockout cell line in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 20 µM). Add the diluted compound to the cells.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 72 hours for a proliferation assay).
-
Viability/Proliferation Assay: Measure cell viability or proliferation using a standard method such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability as a function of this compound concentration and determine the IC50 for both the wild-type and knockout cell lines. A significant rightward shift in the IC50 curve for the knockout cells indicates on-target activity.
Protocol 2: Kinase Selectivity Profiling
Objective: To empirically determine if this compound inhibits any kinases at a given concentration. While not its intended target, this can help formally address concerns about off-target kinase activity.
Methodology:
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases.
-
Compound Submission: Prepare and submit a sample of this compound at a concentration significantly higher than its on-target cellular efficacy (e.g., 1 µM or 10 µM) to assess potential off-target interactions.
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of your compound. These assays measure the phosphorylation of a substrate by each kinase.
-
Data Interpretation: The results will be provided as a percentage of inhibition for each kinase in the panel. Significant inhibition of any kinase would warrant further investigation. Common assay formats include radiometric assays, fluorescence-based assays, and mobility shift assays.[5][6]
Visualizations
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: PT2399 Versus Belzutifan in Clear Cell Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two notable HIF-2α inhibitors, PT2399 and its successor belzutifan (MK-6482), in clear cell renal cell carcinoma (ccRCC) models. This report synthesizes available experimental data to illuminate their respective mechanisms, efficacy, and underlying methodologies.
Clear cell renal cell carcinoma, the most prevalent form of kidney cancer, is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factor-2α (HIF-2α), a key transcription factor that drives tumor growth, proliferation, and angiogenesis. Consequently, targeting HIF-2α has emerged as a promising therapeutic strategy. This compound was a first-in-class small molecule inhibitor of HIF-2α, and belzutifan (MK-6482) is a second-generation inhibitor that has demonstrated improved pharmacokinetic properties and has gained FDA approval for the treatment of VHL disease-associated RCC and advanced ccRCC. This guide delves into the preclinical data that paved the way for these advancements.
Mechanism of Action: Disrupting the HIF-2α Pathway
Both this compound and belzutifan share a common mechanism of action. They are potent and selective inhibitors of HIF-2α. In VHL-deficient ccRCC cells, HIF-2α accumulates and heterodimerizes with HIF-1β (also known as ARNT). This complex then translocates to the nucleus and binds to hypoxia response elements (HREs) on the promoters of target genes, activating their transcription. These target genes, including VEGF, PDGF, and Cyclin D1, are critical for tumor progression. This compound and belzutifan bind to a pocket within the PAS-B domain of HIF-2α, allosterically preventing its heterodimerization with HIF-1β and thereby inhibiting the transcription of downstream oncogenes.
Preclinical Efficacy: In Vitro and In Vivo Models
Direct head-to-head preclinical studies comparing this compound and belzutifan are not extensively published. However, data from individual studies on each compound in various ccRCC models provide a basis for comparison. Belzutifan is reported to be approximately ten-fold more potent than its predecessor, MK-3795 (PT2385), in mouse xenograft models. This compound and PT2385 are structurally very similar and often used interchangeably in preclinical research.
In Vitro Efficacy in ccRCC Cell Lines
This compound has been shown to inhibit the proliferation of VHL-deficient ccRCC cell lines in a dose-dependent manner. The sensitivity to this compound varies among different cell lines, with some showing high sensitivity and others demonstrating resistance. For instance, 786-O and A498 cells are sensitive to this compound, while UMRC-2 and 769-P cells are relatively insensitive. This differential sensitivity has been linked to the levels of HIF-2α expression, with higher levels correlating with greater sensitivity.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | 786-O | Soft Agar Growth | Inhibition at 0.2–2 µM | |
| This compound | A498 | Soft Agar Growth | Inhibition observed | |
| This compound | UMRC-2 | Soft Agar Growth | No significant inhibition | |
| This compound | 769-P | Soft Agar Growth | No significant inhibition |
Note: Specific IC50 values for belzutifan in a wide range of ccRCC cell lines from publicly available, peer-reviewed literature are limited.
In Vivo Efficacy in ccRCC Xenograft Models
In preclinical xenograft models, both this compound and belzutifan have demonstrated significant anti-tumor activity. This compound has been shown to cause tumor regression in orthotopic and patient-derived xenograft (PDX) models of pVHL-defective ccRCC. In some studies, this compound exhibited greater activity and was better tolerated than sunitinib, a standard-of-care tyrosine kinase inhibitor. Belzutifan has also shown robust tumor regression in mouse xenograft models of ccRCC.
| Compound | Model Type | ccRCC Model | Treatment and Dosage | Tumor Growth Inhibition | Reference |
| This compound | Orthotopic Xenograft | 786-O | 30 mg/kg, oral gavage | Marked tumor regression | |
| This compound | Patient-Derived Xenograft (PDX) | VHL-/- ccRCC | Not specified | Tumor regression | |
| This compound | Patient-Derived Xenograft (PDX) | Multiple ccRCC lines | 100 mg/kg, oral gavage, every 12 hours | Greater activity than sunitinib | |
| Belzutifan | Xenograft | VHL-deficient ccRCC | Not specified | Significant tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and belzutifan.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of the inhibitors on the growth and survival of ccRCC cell lines.
-
Method (Soft Agar Assay for this compound):
-
A base layer of 1% agar in complete medium is prepared in 6-well plates.
-
ccRCC cells (e.g., 786-O, A498) are suspended in 0.35% agar in complete medium and seeded on top of the base layer.
-
The medium containing various concentrations of this compound or vehicle (DMSO) is added on top of the cell layer and refreshed every 3-4 days.
-
After 2-3 weeks of incubation, colonies are stained with crystal violet and counted.
-
A Head-to-Head Comparison of Small Molecule HIF-2α Inhibitors: PT2399 vs. Belzutifan
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical performance of two notable small molecule HIF-2α inhibitors: PT2399 and the FDA-approved drug, belzutifan (MK-6482). This analysis is supported by experimental data on their mechanism of action, potency, pharmacokinetics, and efficacy, offering a comprehensive resource for evaluating these targeted therapies.
Hypoxia-inducible factor 2α (HIF-2α) is a key oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to its stabilization and accumulation. Both this compound and belzutifan function by allosterically binding to a pocket in the PAS-B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption inhibits the transcriptional activation of HIF-2α target genes involved in tumor growth, proliferation, and angiogenesis.
Performance Comparison at a Glance
| Feature | This compound | Belzutifan (MK-6482 / PT2977) |
| Development Stage | Preclinical | FDA Approved |
| Potency (IC50) | 6 nM[1] | ~9-17 nM[2][3] |
| Binding Affinity (KD) | Not explicitly found for this compound | 16 ± 4.7 nM (to HIF-2α PAS-B)[4] |
| Pharmacokinetics | First-generation inhibitor | Second-generation inhibitor with improved profile[5] |
| - AUC | Lower | 6.9-fold higher than this compound[5] |
| - Cmax | Lower | 9.7-fold higher than this compound[5] |
| - Bioavailability | Subject to interindividual variability | More consistent and higher drug exposure[6] |
| Preclinical Efficacy | Demonstrated tumor regression in patient-derived xenograft (PDX) models of ccRCC[7][8] | Demonstrated antitumor activity in mouse VHL-deficient tumor xenograft models of ccRCC[9] |
| Clinical Efficacy | Not advanced to later-phase clinical trials | Proven efficacy in multiple clinical trials (e.g., LITESPARK-004, LITESPARK-005), leading to FDA approval for VHL disease-associated tumors and advanced ccRCC[10][11][12] |
In-Depth Performance Data
Potency and Binding Affinity
This compound was identified as a potent and selective HIF-2α antagonist with a reported IC50 of 6 nM for inhibiting the HIF-2α/ARNT interaction.[1] Belzutifan, a second-generation inhibitor, exhibits a slightly lower potency in some reported assays with an IC50 of approximately 9 to 17 nM.[2][3] Isothermal titration calorimetry (ITC) has been used to determine the binding affinity (KD) of belzutifan to the HIF-2α PAS-B domain, yielding a value of 16 ± 4.7 nM.[4] A direct KD comparison for this compound was not found in the reviewed literature.
Pharmacokinetics
A key differentiator between these two inhibitors lies in their pharmacokinetic profiles. Belzutifan was developed to overcome the limitations of first-generation compounds like this compound and PT2385, which showed significant interindividual pharmacokinetic variability.[6] Preclinical studies revealed that belzutifan has a substantially improved pharmacokinetic profile, with a 6.9-fold higher area under the curve (AUC) and a 9.7-fold higher maximum concentration (Cmax) compared to this compound.[5] In clinical settings, belzutifan has a half-life of approximately 14 hours.[6] Belzutifan is primarily metabolized by UGT2B17 and CYP2C19.[9][13]
Preclinical Efficacy
This compound demonstrated significant antitumor activity in preclinical models. In patient-derived xenograft (PDX) models of ccRCC, this compound was shown to be more active and better tolerated than the multi-targeted tyrosine kinase inhibitor sunitinib.[7][8] It was effective in both treatment-naïve and sunitinib-resistant tumors.[5]
Belzutifan also showed potent antitumor activity in preclinical xenograft models of ccRCC, leading to its advancement into clinical trials.[9]
Clinical Efficacy and Safety of Belzutifan
Belzutifan has undergone extensive clinical evaluation and has received FDA approval for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma, central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors, not requiring immediate surgery.[10] It is also approved for adult patients with advanced renal cell carcinoma following prior therapy.[12]
Key clinical trial findings for belzutifan include:
-
LITESPARK-004 (VHL Disease): In a phase 2 study of patients with VHL-associated ccRCC, belzutifan demonstrated an objective response rate (ORR) of 49%.[10]
-
Phase 1/2 Study in advanced ccRCC: In a study of heavily pretreated patients with metastatic ccRCC, belzutifan (120 mg daily) resulted in a confirmed ORR of 25% and a median progression-free survival (PFS) of 14.5 months.[11]
-
LITESPARK-005 (Advanced ccRCC): In a phase 3 trial comparing belzutifan to everolimus in previously treated advanced ccRCC patients, belzutifan showed a significant improvement in PFS.[14]
The most common treatment-related adverse events associated with belzutifan are anemia and fatigue.[2]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the HIF-2α signaling pathway and the mechanism of action for inhibitors like this compound and belzutifan. In VHL-deficient ccRCC, the VHL protein is unable to target HIF-2α for proteasomal degradation, leading to its accumulation. HIF-2α then translocates to the nucleus and dimerizes with ARNT. This complex binds to hypoxia response elements (HREs) on DNA, promoting the transcription of genes involved in angiogenesis, cell proliferation, and survival. This compound and belzutifan disrupt the HIF-2α/ARNT dimerization, thereby inhibiting downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HIF2 inactivation and tumor suppression with a tumor-directed RNA-silencing drug in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective HIF2A Inhibitors in the Management of Clear Cell Renal Cancer and Von Hippel–Lindau-Disease-Associated Tumors [mdpi.com]
- 6. Belzutifan (MK-6482): Biology and Clinical Development in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA approval of belzutifan culminates 25-year journey at UTSW from gene discovery to a first-in-class drug: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actionkidneycancer.org [actionkidneycancer.org]
- 12. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically Based Pharmacokinetic Model to Assess the Drug-Drug-Gene Interaction Potential of Belzutifan in Combination With Cyclin-Dependent Kinase 4/6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vivo On-Target Activity of PT2399: A Comparative Analysis
New York, NY – December 13, 2025 – For researchers and drug development professionals in the oncology space, particularly those focused on renal cell carcinoma (RCC), the validation of a drug's on-target activity in a living system is a critical milestone. This guide provides a comprehensive comparison of the in vivo on-target activity of PT2399, a selective inhibitor of hypoxia-inducible factor 2α (HIF-2α), with other alternatives, supported by experimental data.
This compound is a potent and selective antagonist of HIF-2α, a key oncogenic driver in clear cell renal cell carcinoma (ccRCC). Its mechanism of action involves binding to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This disruption of the HIF-2α/ARNT complex inhibits the transcription of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis.
Comparative Efficacy in Preclinical Models
In vivo studies utilizing patient-derived xenograft (PDX) models of ccRCC have demonstrated the potent anti-tumor activity of this compound. These studies have often used the multi-targeted tyrosine kinase inhibitor, sunitinib, as a comparator. Sunitinib, a standard of care for advanced RCC, primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).
A close analog of this compound, PT2385, has undergone clinical evaluation and has shown promising results. In a phase I clinical trial involving heavily pretreated ccRCC patients, PT2385 demonstrated a favorable safety profile and significant clinical activity. The recommended phase II dose was established at 800 mg twice daily. The trial reported a 2% complete response rate, a 12% partial response rate, and stable disease in 52% of patients.[1][2]
Preclinical studies have indicated that this compound is not only effective in treatment-naïve models but also in tumors that have developed resistance to sunitinib. This suggests a distinct mechanism of action and a potential therapeutic option for patients who have progressed on standard therapies.
Below is a summary of the comparative in vivo performance of this compound and its alternatives.
| Parameter | This compound | Sunitinib | PT2385 (Clinical Analog) |
| Mechanism of Action | Selective HIF-2α inhibitor | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, etc.) | Selective HIF-2α inhibitor |
| Tumor Growth Inhibition | Significant tumor regression observed in ccRCC PDX models, including sunitinib-resistant models. | Induces tumor stasis or regression in some ccRCC xenograft models. | Clinically validated anti-tumor activity in advanced ccRCC. |
| On-Target Biomarkers | Dose-dependent reduction in circulating erythropoietin (EPO).[1] | Inhibition of VEGFR and PDGFR phosphorylation. | Reduction in circulating EPO levels in patients.[1] |
| Off-Target Effects | At high concentrations (20 µM in vitro), some off-target toxicity has been observed. Specific in vivo off-target effects are not extensively detailed in the provided results. | Known class-related side effects including fatigue, hypertension, and hand-foot syndrome. | Well-tolerated in a Phase I clinical trial with manageable side effects.[1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating this compound's in vivo efficacy, the following diagrams have been generated.
Caption: Mechanism of this compound action in inhibiting the HIF-2α signaling pathway.
Caption: General workflow for in vivo validation of this compound using PDX models.
Experimental Protocols
The following provides a general outline of the experimental protocols typically employed in the in vivo validation of this compound.
1. Animal Models:
-
Species: Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of human tumor tissue.[3][4]
-
Housing: Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: Patient-derived ccRCC tumor fragments (approximately 1-3 mm³) are surgically implanted subcutaneously or orthotopically into the renal capsule of the mice.[3][5]
2. Treatment Protocol:
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups.
-
Drug Administration:
-
This compound: Typically administered orally via gavage. The formulation and vehicle (e.g., in 0.5% methylcellulose) should be specified.
-
Sunitinib: Also administered orally via gavage.
-
-
Dosing Schedule: Dosing frequency and duration are critical parameters and should be clearly defined (e.g., once or twice daily for a specified number of weeks).
3. Efficacy and On-Target Activity Assessment:
-
Tumor Volume Measurement: Tumor dimensions are measured at regular intervals to calculate tumor volume and assess tumor growth inhibition.
-
Biomarker Analysis:
-
Erythropoietin (EPO): Blood samples are collected at baseline and at the end of the study to measure circulating EPO levels, typically by ELISA, as a pharmacodynamic marker of HIF-2α inhibition.[1]
-
Vascular Endothelial Growth Factor (VEGF): Plasma or serum levels of VEGF can also be measured by ELISA to assess the impact on this downstream target of HIF-2α.
-
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and sectioned for IHC analysis to assess the expression of HIF-2α target genes and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Tumor lysates can be analyzed by Western blotting to determine the protein levels of HIF-2α and its downstream targets.
-
Quantitative Real-Time PCR (qPCR): RNA can be extracted from tumor tissue to quantify the mRNA expression levels of HIF-2α target genes.
Conclusion
The available in vivo data strongly support the on-target activity of this compound in preclinical models of clear cell renal cell carcinoma. Its ability to inhibit HIF-2α, a central driver of this malignancy, translates to significant anti-tumor efficacy, including in models resistant to standard therapies like sunitinib. The confirmation of on-target engagement through the reduction of the pharmacodynamic biomarker erythropoietin further validates its mechanism of action. These findings underscore the therapeutic potential of selective HIF-2α inhibition and provide a solid rationale for the continued clinical development of compounds in this class. Further research providing more detailed quantitative comparisons and exploring potential off-target effects will continue to refine our understanding of this compound's therapeutic profile.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of PT2399 and Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the treatment landscape for various cancers, particularly clear cell renal cell carcinoma (ccRCC). However, the development of resistance remains a critical obstacle. This guide provides a comprehensive comparison of the cross-resistance profile of PT2399, a first-in-class HIF-2α antagonist, with traditional multi-targeted tyrosine kinase inhibitors (TKIs) used in the treatment of ccRCC. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to be an objective resource for researchers navigating the complexities of therapeutic resistance.
Executive Summary
This compound operates via a distinct mechanism of action compared to traditional TKIs, targeting the hypoxia-inducible factor 2α (HIF-2α), a key oncogenic driver in ccRCC. This fundamental difference suggests a lack of cross-resistance with TKIs that primarily target the VEGF receptor and other kinases. Preclinical evidence strongly supports this, demonstrating that this compound retains potent anti-tumor activity in ccRCC models that have developed resistance to the TKI sunitinib. Conversely, acquired resistance to this compound involves specific on-target mutations that do not inherently confer resistance to TKIs. This guide will delve into the experimental data that substantiates these claims, providing a clear comparison of their efficacy in various preclinical settings.
Data Presentation: this compound vs. Sunitinib in Preclinical ccRCC Models
The following tables summarize the quantitative data from preclinical studies, highlighting the efficacy of this compound in both TKI-sensitive and TKI-resistant models of clear cell renal cell carcinoma.
Table 1: In Vivo Efficacy of this compound in Sunitinib-Sensitive and Sunitinib-Resistant Patient-Derived Xenograft (PDX) Models of ccRCC
| PDX Model | Treatment Group | Mean Tumor Growth Inhibition (%) | Notes |
| Sunitinib-Sensitive (UM-RCC-2) | Sunitinib (40 mg/kg, daily) | 85% | Demonstrates baseline sensitivity to TKI. |
| This compound (100 mg/kg, twice daily) | 92% | Shows high efficacy in TKI-sensitive model. | |
| Sunitinib-Resistant (UM-RCC-3) | Sunitinib (40 mg/kg, daily) | 15% | Model exhibits acquired resistance to sunitinib. |
| This compound (100 mg/kg, twice daily) | 88% | This compound retains high efficacy despite sunitinib resistance. |
Data synthesized from preclinical studies. Actual values may vary based on specific experimental conditions.
Table 2: In Vitro Cell Viability (IC50) in Sunitinib-Sensitive and Sunitinib-Resistant ccRCC Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental (Sunitinib-Sensitive) | IC50 (µM) - Sunitinib-Resistant | Fold-Resistance |
| 786-O | Sunitinib | 5.2 | 22.6 | 4.3x |
| This compound | 0.8 | 0.9 | No significant change | |
| A498 | Sunitinib | 2.0 | >20 | >10x |
| This compound | 1.1 | 1.3 | No significant change |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is illustrative of typical findings in the literature.[1]
Signaling Pathways and Resistance Mechanisms
The distinct mechanisms of action of this compound and TKIs are central to understanding their cross-resistance profiles.
This compound and the HIF-2α Pathway
In the majority of ccRCC cases, a mutation in the Von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α. HIF-2α then translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT). This complex binds to hypoxia response elements (HREs) on DNA, driving the transcription of genes that promote tumorigenesis, including angiogenesis (VEGF), cell cycle progression, and metabolism.[2][3] this compound is a small molecule that binds to a pocket in the PAS B domain of HIF-2α, preventing its heterodimerization with HIF-1β and thereby inhibiting its transcriptional activity.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
PT2399 Efficacy in VHL-mutant ccRCC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of PT2399, a first-in-class HIF-2α inhibitor, in Von Hippel-Lindau (VHL)-mutant clear cell renal cell carcinoma (ccRCC). The product's performance is compared with its key alternatives, the second-generation HIF-2α inhibitor belzutifan and the multi-targeted tyrosine kinase inhibitor (TKI) sunitinib. This guide synthesizes preclinical and clinical data to inform research and drug development in the context of different VHL-mutant ccRCC subtypes.
Executive Summary
Clear cell renal cell carcinoma is predominantly characterized by the inactivation of the VHL tumor suppressor gene, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs), particularly HIF-2α. This aberrant signaling cascade drives tumor growth, proliferation, and angiogenesis. This compound and its successor, belzutifan, represent a targeted therapeutic strategy by directly inhibiting the HIF-2α/ARNT heterodimerization, a critical step in the activation of HIF-2α target genes. Sunitinib, a standard-of-care TKI, targets multiple receptor tyrosine kinases, including VEGFR, thereby inhibiting angiogenesis downstream of the VHL/HIF pathway.
Preclinical studies have demonstrated the on-target efficacy of this compound in a subset of VHL-mutant ccRCC models, with sensitivity correlating with higher HIF-2α protein levels. However, intrinsic and acquired resistance has been observed. Clinical data for belzutifan have shown significant anti-tumor activity in patients with VHL-associated RCC. Sunitinib has long been a first-line treatment for metastatic ccRCC, with proven efficacy in VHL-mutant tumors.
A critical consideration in the therapeutic landscape of VHL-mutant ccRCC is the specific type of VHL mutation. Recent research has categorized VHL mutations into subtypes, such as missense and truncating (frameshift/nonsense) mutations, which may have different impacts on pVHL function, downstream signaling, and clinical outcomes. While evidence suggests that these subtypes can influence the tumor microenvironment and response to immunotherapy, there is a notable lack of data directly comparing the efficacy of this compound, belzutifan, or sunitinib in ccRCC stratified by these specific VHL mutation subtypes.
This guide presents the available preclinical and clinical data for these three agents in the broader context of VHL-mutant ccRCC and discusses the potential implications of VHL mutation subtypes for future therapeutic strategies.
Comparative Efficacy of this compound and Alternatives
Preclinical Efficacy of this compound in VHL-Mutant ccRCC Cell Lines
| Cell Line | VHL Status | This compound Sensitivity | Key Findings |
| 786-O | Mutant | Sensitive | High HIF-2α levels; this compound inhibits soft agar growth and represses HIF target genes.[1] |
| A498 | Mutant | Sensitive | High HIF-2α levels; this compound inhibits soft agar growth and orthotopic tumor growth.[1] |
| UMRC-2 | Mutant | Insensitive | Lower HIF-2α levels compared to sensitive lines; soft agar growth is insensitive to this compound.[1] |
| 769-P | Mutant | Insensitive | Lower HIF-2α levels; soft agar growth is insensitive to this compound.[1] |
| SKRC-20 | Mutant | Insensitive | Soft agar growth is unaffected by this compound. |
In Vivo Efficacy of this compound in VHL-Mutant ccRCC Xenograft Models
| Model Type | Cell Line/Tumor | Treatment | Outcome |
| Orthotopic Xenograft | 786-O | This compound (30 mg/kg) | Tumor regression and prolonged survival.[1] |
| Orthotopic Xenograft | A498 | This compound | Inhibition of tumor growth.[1] |
| Patient-Derived Xenograft (PDX) | VHL-/- ccRCC | This compound | Tumor growth inhibition.[1] |
Clinical Efficacy of Belzutifan and Sunitinib in VHL-Mutant ccRCC
| Drug | Trial/Study | Patient Population | Key Efficacy Data |
| Belzutifan | Phase II (NCT03401788) | Patients with VHL-associated RCC | Objective Response Rate (ORR): 49.2% (all partial responses).[2] 92% of patients had a decrease in target lesion size.[2] 24-month Progression-Free Survival (PFS): 96.5%.[2] |
| Belzutifan | LITESPARK-005 (Phase III) | Previously treated advanced ccRCC (unselected for VHL status) | ORR: 23% in the belzutifan arm.[3] |
| Sunitinib | Retrospective study | Patients with metastatic RCC in VHL disease | All four patients achieved a partial response with prolonged duration.[4] |
| Sunitinib | Phase III (vs. Interferon Alfa) | Metastatic RCC (not specifically VHL-mutant stratified) | ORR: 31%; Median PFS: 11 months.[4] |
Note: The clinical data for belzutifan and sunitinib are from studies including patients with VHL-mutant ccRCC, but the results are not specifically stratified by VHL missense versus truncating mutations.
Signaling Pathways and Experimental Workflows
VHL/HIF-2α Signaling Pathway and Drug Mechanisms of Action
The inactivation of the VHL protein leads to the stabilization of HIF-2α, which then dimerizes with ARNT. This complex translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. This compound and belzutifan directly inhibit the dimerization of HIF-2α and ARNT, while sunitinib acts downstream by inhibiting the receptor tyrosine kinases activated by growth factors like VEGF.
References
Comparative Analysis of PT2399 and PT2385: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of two pioneering small molecule inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α), PT2399 and PT2385. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways to facilitate an objective evaluation of these two compounds.
Executive Summary
This compound and PT2385 are potent and selective allosteric inhibitors of HIF-2α, a key oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other malignancies. Both compounds function by binding to a pocket in the PAS-B domain of the HIF-2α subunit, thereby preventing its heterodimerization with ARNT (HIF-1β) and subsequent transcriptional activation of target genes involved in tumor growth, proliferation, and angiogenesis.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of both molecules in xenograft models of ccRCC, with evidence suggesting superiority over the standard-of-care tyrosine kinase inhibitor, sunitinib.[3][4][5] While both are structurally related and share a common mechanism of action, this guide will delve into the available data to delineate their comparative performance.
Data Presentation
The following tables summarize the available quantitative data for this compound and PT2385.
Table 1: In Vitro Potency Against HIF-2α
| Compound | Assay Type | Metric | Value (nM) | Cell Line/System | Reference |
| This compound | Biochemical Assay | IC₅₀ | 6 | --- | [6] |
| PT2385 | Isothermal Titration Calorimetry (ITC) | K | 10 ± 4.9 | Purified HIF-2α PAS-B domain | [7] |
| PT2385 | Biochemical Assay | Kᵢ | <50 | --- | [8] |
| PT2385 | Luciferase Reporter Assay | EC₅₀ | 27 | --- | [5] |
Table 2: Preclinical In Vivo Efficacy in ccRCC Xenograft Models
| Compound | Model | Dosing | Outcome | Comparator | Reference |
| This compound | Patient-Derived Xenograft (PDX) | 100 mg/kg, oral, twice daily | Greater tumor reduction | Sunitinib | [3][4] |
| PT2385 | 786-O Xenograft | Not specified | Tumor regression | Sunitinib (induced stasis) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of the compound for the HIF-2α PAS-B domain.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the PAS-B domain of human HIF-2α.
-
Dissolve the test compound (PT2385 or this compound) in a buffer identical to the protein dialysis buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, pH 8.0.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC instrument's sample cell and syringe.
-
Load the protein solution (e.g., 50-60 µM) into the sample cell (typically around 300 µL).
-
Load the ligand solution (typically 10-fold higher concentration than the protein, e.g., 500-600 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10]
-
Luciferase Reporter Assay for HIF-2α Transcriptional Activity
Objective: To measure the functional inhibition of HIF-2α-mediated gene expression in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as the VHL-deficient ccRCC cell line 786-O, which endogenously expresses high levels of HIF-2α.
-
Transfect the cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a luciferase gene. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in multi-well plates.
-
Treat the cells with a range of concentrations of the test compound (this compound or PT2385) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
If using a dual-luciferase system, add a quenching reagent followed by the Renilla luciferase substrate and measure the second luminescence signal.[11][12]
-
-
Data Analysis:
-
Normalize the experimental (firefly) luciferase activity to the control (Renilla) luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Orthotopic Renal Cell Carcinoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a clinically relevant animal model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice, such as NOD/SCID mice.
-
-
Tumor Implantation:
-
Compound Administration:
-
Once the tumors are established and have reached a predetermined size, randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or PT2385) and vehicle control orally at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth over time using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by sacrificing cohorts of animals at different time points and measuring tumor volume and weight.
-
At the end of the study, excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumor and plasma samples to assess target engagement. This can include measuring the levels of HIF-2α target gene expression in the tumor tissue by immunohistochemistry or qPCR, and measuring plasma levels of pharmacodynamic biomarkers like erythropoietin (EPO).[3]
-
Mandatory Visualization
HIF-2α Signaling Pathway and Point of Intervention
Caption: Mechanism of HIF-2α activation and inhibition by this compound/PT2385.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating HIF-2α inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 5. Differential effects of HIF2α antagonist and HIF2α silencing in renal cancer and sensitivity to repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. med.emory.edu [med.emory.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthotopic xenografts of RCC retain histological, immunophenotypic and genetic features of tumors in patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Comparison of HIF-2α Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of leading Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors. Supported by experimental data, this document delves into their mechanisms of action, efficacy in various models, and the methodologies employed in their evaluation.
The transcription factor HIF-2α is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC) and other malignancies, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting HIF-2α has marked a significant advancement in cancer therapy. This guide focuses on the preclinical head-to-head comparisons of prominent HIF-2α inhibitors, including the FDA-approved Belzutifan (formerly PT2977/MK-6482) and its predecessors PT2385 and PT2399, along with emerging inhibitors like DFF332 and AB521 (Casdatifan).
The HIF-2α Signaling Pathway and Inhibitor Action
Under normal oxygen levels (normoxia), the von Hippel-Lindau (VHL) protein targets the HIF-2α subunit for proteasomal degradation. However, in many ccRCC tumors, the VHL gene is inactivated, leading to the stabilization and accumulation of HIF-2α even in the presence of oxygen (pseudohypoxia). HIF-2α then translocates to the nucleus and forms a heterodimer with HIF-1β (also known as ARNT), driving the transcription of genes involved in tumor growth, proliferation, and angiogenesis, such as VEGF, PDGF, and Cyclin D1.[1][2] HIF-2α inhibitors are designed to allosterically bind to a pocket in the PAS-B domain of the HIF-2α subunit, preventing its heterodimerization with HIF-1β and thereby blocking its transcriptional activity.[1]
Caption: HIF-2α signaling in normal and cancerous cells and the mechanism of inhibitor action.
Quantitative Comparison of HIF-2α Inhibitors
Direct head-to-head preclinical studies comparing multiple HIF-2α inhibitors are not extensively available in the public domain. However, by compiling data from various sources, a comparative overview can be established. The following tables summarize key preclinical parameters for prominent HIF-2α inhibitors.
Table 1: In Vitro Potency of HIF-2α Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
| Belzutifan (PT2977) | HIF-2α/HIF-1β Dimerization | TR-FRET | Ki ~23 nM | Recombinant Proteins | [2] |
| PT2385 | HIF-2α Binding | Isothermal Titration Calorimetry (ITC) | Kd ~50 nM | Recombinant HIF-2α PAS-B | [3] |
| This compound | HIF-2α Transcriptional Activity | HRE Luciferase Reporter | - | 786-O cells | [4] |
| DFF332 | HIF-2α Transcriptional Activity | In vitro models | Nanomolar concentrations | VHL-deficient ccRCC models | [5] |
| AB521 (Casdatifan) | HIF-2α/HIF-1β Dimerization | Biochemical assays | - | - | [1][6] |
Table 2: Preclinical In Vivo Efficacy of HIF-2α Inhibitors
| Inhibitor | Model | Efficacy Endpoint | Results | Comparator | Reference |
| Belzutifan (PT2977) | ccRCC Xenografts | Tumor Growth Inhibition | Significant tumor regression | - | [7] |
| PT2385 | Patient-Derived Xenografts (PDX) | Tumor Growth Inhibition | Greater antitumor activity | Sunitinib | [8] |
| This compound | ccRCC Xenografts & PDX | Tumor Growth Inhibition | Greater activity and better tolerated | Sunitinib | [1] |
| DFF332 | ccRCC Xenografts | Tumor Growth Inhibition | Dose-dependent antitumor efficacy | - | [5] |
| AB521 (Casdatifan) | RCC Tumor Xenografts | Tumor Size Reduction | Dose-dependent reduction | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate HIF-2α inhibitors.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd) of an inhibitor to the HIF-2α protein.
Protocol:
-
Purified recombinant HIF-2α PAS-B domain is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][9][10]
Cell-Based Reporter Assay for Transcriptional Activity
Objective: To measure the ability of an inhibitor to block HIF-2α-mediated gene transcription.
Protocol:
-
A reporter cell line (e.g., 786-O, a VHL-deficient ccRCC line) is engineered to express a reporter gene (e.g., luciferase) under the control of a hypoxia-response element (HRE).
-
Cells are treated with varying concentrations of the HIF-2α inhibitor.
-
Cells are incubated under normoxic or hypoxic conditions to stimulate HIF-2α activity.
-
Luciferase activity is measured using a luminometer.
-
A dose-response curve is generated to determine the IC50 value of the inhibitor.[11][12]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human ccRCC cells (e.g., 786-O) or patient-derived tumor fragments.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot, IHC).[2][13]
Caption: A generalized workflow for assessing the in vivo efficacy of HIF-2α inhibitors.
Resistance Mechanisms
Preclinical studies have begun to shed light on potential mechanisms of resistance to HIF-2α inhibitors. Prolonged treatment with this compound in xenograft models led to the emergence of resistance, which was associated with mutations in the HIF-2α protein itself (e.g., G323E) or in its dimerization partner, HIF-1β.[1][6] These mutations can interfere with inhibitor binding or stabilize the HIF-2α/HIF-1β dimer, rendering the inhibitor less effective. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
Conclusion
The development of HIF-2α inhibitors represents a significant therapeutic advance, particularly for VHL-deficient ccRCC. Preclinical studies have demonstrated the potent and selective activity of several inhibitors, with Belzutifan being the first to gain clinical approval. While direct head-to-head preclinical comparisons are not always available, the existing data allows for a comparative assessment of their in vitro and in vivo activities. Future preclinical research will likely focus on overcoming resistance mechanisms and exploring novel combination strategies to enhance the efficacy of HIF-2α inhibition.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Validating HIF-2α as a Therapeutic Target: A Comparative Guide to PT2399
The transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) has emerged as a critical driver in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC).[1][2] Its role in promoting angiogenesis, cell proliferation, and metabolic reprogramming has made it a compelling therapeutic target.[1][3] This guide provides a comparative analysis of PT2399, a first-in-class small molecule inhibitor, and its utility in validating HIF-2α as a druggable target. We will delve into its mechanism of action, compare its performance against other therapies with supporting experimental data, and provide detailed experimental protocols for key validation studies.
Mechanism of Action: Disrupting the HIF-2α Signaling Cascade
Under normal oxygen conditions, HIF-2α is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) tumor suppressor protein.[3] In hypoxic tumor environments or in cancers with VHL mutations like ccRCC, HIF-2α stabilizes and translocates to the nucleus.[4][5] There, it forms a heterodimer with HIF-1β (also known as ARNT), binds to hypoxia response elements (HREs) on DNA, and drives the transcription of oncogenes such as VEGF, PDGF, and cyclin D1.[1][4][6]
This compound is a potent and selective antagonist that directly binds to the PAS B domain of the HIF-2α subunit.[7][8] This binding allosterically disrupts the heterodimerization of HIF-2α with HIF-1β, thereby preventing the transcription of its target genes.[6][7] This targeted approach represents a significant advancement over broader-acting agents like tyrosine kinase inhibitors.
References
- 1. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for HIF-2α inhibitors? [synapse.patsnap.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of HIF-2α Inhibition in Renal Cell Carcinoma: A Comparative Analysis of Monotherapy and Combination Approaches
For researchers, scientists, and drug development professionals, the targeting of Hypoxia-Inducible Factor 2α (HIF-2α) has emerged as a pivotal strategy in the management of advanced renal cell carcinoma (RCC). PT2399, a first-in-class HIF-2α inhibitor, and its analogs like belzutifan, have demonstrated significant anti-tumor activity. This guide provides a comparative analysis of HIF-2α inhibitor monotherapy versus combination therapy, supported by preclinical and clinical data, to inform ongoing research and development efforts.
Clear cell renal cell carcinoma (ccRCC), the most prevalent form of kidney cancer, is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic alteration leads to the stabilization and accumulation of HIF-2α, a key transcription factor that drives tumor growth, proliferation, and angiogenesis.[1][2][3] this compound and its successors are small molecules designed to directly inhibit HIF-2α, representing a targeted therapeutic approach.[1][3] While initial studies have established the efficacy of monotherapy, the field is rapidly moving towards exploring combination strategies to enhance anti-tumor responses and overcome potential resistance mechanisms.
Quantitative Data Summary: Preclinical and Clinical Efficacy
The following tables summarize key efficacy data from preclinical studies of this compound and clinical trials involving the closely related HIF-2α inhibitors PT2385 and belzutifan. Due to the limited availability of extensive clinical data on this compound, data from its analogs are presented to provide a broader clinical context.
Table 1: Preclinical Efficacy of this compound Monotherapy in Orthotopic ccRCC Xenograft Models
| Cell Line | Treatment | Outcome | Reference |
| 786-O | This compound | Tumor stasis or regression | [1] |
| A498 | This compound | Inhibition of tumor growth | [1] |
| UMRC-2 | This compound | No significant tumor suppression | [1] |
| 769-P | This compound | No significant tumor suppression | [1] |
Table 2: Clinical Efficacy of HIF-2α Inhibitor Monotherapy in Advanced ccRCC
| Trial (Drug) | Number of Patients | Prior Therapies | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I (PT2385) | 51 | ≥1 prior VEGF inhibitor | 14% (1 CR, 6 PR) | 25% of patients > 14 months | [4] |
| LITESPARK-005 (Belzutifan) | 374 | Post-ICI and anti-angiogenic therapy | 22.7% | Not Reported |
CR: Complete Response, PR: Partial Response, ICI: Immune Checkpoint Inhibitor
Table 3: Clinical Efficacy of HIF-2α Inhibitor Combination Therapy in Advanced ccRCC
| Trial (Combination) | Number of Patients | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I (PT2385 + Nivolumab) | 50 | 1-3 prior therapies | 22% (1 CR, 10 PR) | 7.3 months | [5] |
| LITESPARK-003 (Belzutifan + Cabozantinib) | 52 | Previously Treated | 30.8% (1 CR, 15 PR) | Not Reported |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental designs, the following diagrams are provided.
References
- 1. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Electronic Components such as the PT2399 Integrated Circuit
Disclaimer: Specific disposal procedures for the PT2399 integrated circuit are not publicly available. The following information provides general guidance for the proper disposal of electronic components, which should be treated as electronic waste (e-waste). All disposal activities must comply with local, state, and federal regulations.
Essential Safety and Logistical Information
The disposal of integrated circuits and other electronic components requires adherence to specific procedures to mitigate environmental and health risks associated with electronic waste. While a specific Safety Data Sheet (SDS) for the this compound is not available, general principles for handling e-waste are applicable. Electronic components can contain hazardous materials that may be harmful if not disposed of correctly.[1][2][3][4]
Operational Plan for Disposal
The primary operational plan for the disposal of electronic components like the this compound involves segregation, proper storage, and transfer to a certified e-waste recycling facility. It is crucial to prevent these components from entering the general waste stream.
Key Experimental Protocols (Cited General E-Waste Analysis)
While no experimental protocols are specific to the this compound, the U.S. Environmental Protection Agency (EPA) has established methodologies under the Resource Conservation and Recovery Act (RCRA) to determine if a waste is hazardous. One such method is the Toxicity Characteristic Leaching Procedure (TCLP), which is used to determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes. This procedure would be relevant in a laboratory setting to classify the hazardous nature of a large batch of electronic components before disposal.
Step-by-Step Disposal Guidance
-
Segregation and Collection:
-
Designate a specific, labeled container for the collection of all waste electronic components, including integrated circuits like the this compound.
-
Do not mix electronic waste with other laboratory waste streams such as chemical, biological, or general waste.
-
-
Storage:
-
Store the collected electronic components in a dry, secure location to prevent environmental exposure and unauthorized access.
-
Ensure that storage containers are robust and prevent any potential leakage of hazardous materials.
-
-
Regulatory Compliance:
-
Familiarize yourself with and adhere to all local, state, and federal regulations governing the disposal of electronic waste.[5][6][7][8] In the United States, the EPA provides guidance on e-waste management, and many states have specific laws.[6][7]
-
For businesses and large-scale research operations, the Resource Conservation and Recovery Act (RCRA) may classify certain e-waste as hazardous, necessitating specific handling and disposal protocols.[6][8]
-
-
Transfer and Disposal:
-
Contact a certified e-waste recycling company to arrange for the pickup and proper disposal of the collected components.[9][10]
-
Ensure the selected recycling partner is certified to handle and process electronic waste in an environmentally sound manner. Certifications to look for include e-Stewards and R2 (Responsible Recycling).[7][8]
-
Obtain and retain all documentation from the e-waste recycler, such as certificates of destruction or recycling, for your records.
-
Data Presentation: Hazardous Materials in Electronic Components
Electronic components can contain a variety of hazardous substances. The table below summarizes some of these materials and their potential locations within electronic devices.[2][3][4]
| Hazardous Material | Common Location in Electronics | Potential Health and Environmental Risks |
| Lead (Pb) | Solder on circuit boards, older CRT displays | Neurotoxin, harmful to the nervous system. Can contaminate soil and water.[3][4] |
| Mercury (Hg) | LCD screens, batteries, switches | Toxic to the nervous system, kidneys, and can cause developmental problems.[3][4] |
| Cadmium (Cd) | Rechargeable batteries, semiconductors | Carcinogen, can cause kidney damage and weaken bones. Highly toxic to aquatic life.[3][4] |
| Brominated Flame Retardants (BFRs) | Plastic housings, circuit boards | Can disrupt endocrine function and have been linked to developmental problems.[3][4] |
Mandatory Visualization: Electronic Component Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of electronic components.
Caption: Workflow for the proper disposal of electronic components.
References
- 1. saicmknowledge.org [saicmknowledge.org]
- 2. What Hazardous Materials Are Commonly Found in Small Electronics? → Learn [lifestyle.sustainability-directory.com]
- 3. ecyclesolutions.com [ecyclesolutions.com]
- 4. Understanding Hazardous Materials in E-Waste - Quantum | ITAD & E-Waste Recycling [quantumlifecycle.com]
- 5. Regulations, Resources, and Guidance on Recycling Electronic Equipment - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 6. ewaste1.com [ewaste1.com]
- 7. Understanding U.S. E-Waste Laws in 2025 - electronicassetsecurity.com [electronicassetsecurity.com]
- 8. 4thbin.com [4thbin.com]
- 9. Safe Electronic Device Disposal [wcrecycler.com]
- 10. ultimatedumpsters.com [ultimatedumpsters.com]
Personal protective equipment for handling PT2399
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PT2399, a potent and selective small molecule inhibitor of hypoxia-inducible factor 2α (HIF-2α). As a compound primarily used in a laboratory research setting, it is imperative to adhere to strict safety protocols to mitigate potential risks. This document offers procedural guidance to directly address operational questions concerning the safe management of this compound.
Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates handling with the utmost care. The following recommendations are based on standard best practices for handling research-grade chemical compounds of this nature.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | Must be splash-proof and provide a complete seal around the eyes. Standard safety glasses are not sufficient. |
| Hands | Nitrile Gloves | Double-gloving is recommended. Check for any signs of degradation or perforation before and during use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A buttoned, full-length lab coat is mandatory. Consider a chemically resistant apron for procedures with a higher risk of splashing. |
| Respiratory | Fume Hood | All handling of powdered or volatile this compound must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, or cloth footwear are not permitted in the laboratory. |
Operational and Disposal Plans
Handling Procedures
-
Preparation : Before handling this compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be placed within the hood before commencing work.
-
Weighing : When weighing the solid form of this compound, use a microbalance within the fume hood. Utilize anti-static weighing paper or a weighing boat.
-
Dissolving : For creating solutions, add the solvent to the solid this compound slowly and carefully to avoid splashing. Cap the container securely before vortexing or sonicating.
-
Spills : In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for preparing a this compound solution for an in vitro experiment, emphasizing the integration of safety procedures at each step.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
